2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
Description
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Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-amino-2-(3-phenoxyphenyl)ethanol |
InChI |
InChI=1S/C14H15NO2/c15-14(10-16)11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9,14,16H,10,15H2 |
InChI Key |
VHTXXANHTMMDDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Application of 3-Phenoxyphenylglycinol Derivatives
Abstract: The 3-phenoxyphenylglycinol scaffold represents a class of chiral 1,2-amino alcohols of significant interest to the pharmaceutical and agrochemical industries. The intrinsic value of this structure lies in its combination of a stereochemically rich amino alcohol core and the biologically relevant 3-phenoxyphenyl moiety. This guide provides an in-depth review of the primary synthetic strategies for achieving stereocontrol, focusing on both substrate-controlled (chiral auxiliary) and catalyst-controlled (asymmetric reduction) methodologies. We will explore the causality behind the selection of these methods and provide detailed protocols for key transformations. Furthermore, this document examines the applications of these derivatives, both as pivotal chiral building blocks for complex molecules like pyrethroid insecticides and as directly bioactive agents, with a case study on their role as modulators of G-protein coupled receptors (GPCRs). This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and utility of this important chemical class.
Introduction: The Strategic Importance of the 3-Phenoxyphenylglycinol Scaffold
Chemical Structure and Stereochemical Complexity
The 3-phenoxyphenylglycinol framework is defined by a 1,2-amino alcohol attached to a 3-phenoxyphenyl aromatic ring. The core of its utility and synthetic challenge lies in the two adjacent stereocenters on the ethylamine backbone. The precise three-dimensional arrangement of the hydroxyl and amino groups is critical, as different stereoisomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1] Consequently, the development of robust asymmetric syntheses to access enantiomerically pure forms of these derivatives is of paramount importance.
Significance in Chemistry and Drug Development
The 1,2-amino alcohol motif is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[2] It often serves as a key pharmacophore for binding to biological targets or as a versatile handle for further chemical modification. The heteroatoms can act as hydrogen bond donors and acceptors and can chelate to metal centers in enzymes.
The 3-phenoxyphenyl moiety is also a well-established component of bioactive molecules.[3] It is a core structural element in synthetic pyrethroid insecticides, such as permethrin and cypermethrin, where it contributes to the molecule's stability and insecticidal potency.[3][4] The increasing focus on quality, purity, and precise specification of intermediates like 3-phenoxybenzyl alcohol—a common precursor—highlights the industrial relevance of this scaffold.[5] The convergence of this valuable pharmacophore and a proven bio-relevant aromatic system makes 3-phenoxyphenylglycinol derivatives a compelling target for synthetic and medicinal chemists.
Asymmetric Synthesis: Strategies for Stereocontrol
The central challenge in synthesizing 3-phenoxyphenylglycinol derivatives is the enantioselective and diastereoselective construction of the 1,2-amino alcohol unit. The choice of synthetic strategy is dictated by factors such as desired stereoisomer, scalability, and atom economy.
Substrate-Controlled Synthesis: The Chiral Auxiliary Approach
Causality: This classical and highly reliable strategy involves temporarily attaching a chiral molecule—the auxiliary—to the substrate.[6] The auxiliary's inherent stereochemistry physically blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. This directs the formation of a new stereocenter with a predictable configuration. The auxiliary is subsequently cleaved and can often be recovered, making the process efficient.[2] Amino-alcohol-derived auxiliaries like pseudoephedrine and Evans-type oxazolidinones are particularly effective due to their rigid, chelated transition states.[6]
A common route involves the diastereoselective addition of organometallic reagents to a chiral hydrazone derived from an α-keto precursor. This method can achieve extremely high diastereoselectivity (up to >99% de) and high chemical yields.[7]
Catalyst-Controlled Synthesis: Asymmetric Reductions
Causality: Catalytic asymmetric synthesis represents a more modern and atom-economical approach. Here, a small amount of a chiral catalyst, typically a transition metal complex with a chiral ligand, generates a chiral environment for the reaction. The substrate coordinates to the metal center, and the ligand's stereochemistry dictates the facial selectivity of the transformation, leading to a highly enantioenriched product.[8] This method avoids the need to install and remove an auxiliary.
A highly effective method for producing the glycinol core is the asymmetric transfer hydrogenation of a corresponding α-keto ester.[9] In this reaction, a stable, achiral hydrogen source like a Hantzsch ester transfers a hydride to the ketone. The stereoselectivity is controlled by a chiral catalyst, such as a C2-symmetric Copper(II)-bisoxazoline complex.[9][10] The α-keto ester chelates to the copper center, and the bulky groups on the chiral bisoxazoline ligand block one face of the carbonyl, directing the hydride attack to the other face, resulting in high enantioselectivity.[9]
Detailed Protocol: Asymmetric Transfer Hydrogenation of a 3-Phenoxyphenyl-α-ketoester
This protocol is a representative example adapted from methodologies for the reduction of α-ketoesters using Cu(II)-bisoxazoline catalysts and Hantzsch esters.[9]
Self-Validation & Integrity: This protocol's success is validated by analyzing the product's enantiomeric excess (e.e.) using chiral HPLC. A high e.e. (>90%) confirms the effectiveness of the chiral catalyst in controlling the reaction's stereochemical outcome.
Materials:
-
Ethyl 2-(3-phenoxyphenyl)-2-oxoacetate (1.0 eq)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (Cu(II)-Box ligand) (0.055 eq)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 eq)
-
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (Hantzsch Ester) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.05 eq) and the chiral bisoxazoline ligand (0.055 eq). Add anhydrous THF and stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the 3-phenoxyphenyl-α-ketoester (1.0 eq) followed by the Hantzsch ester (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketoester is consumed (typically 12-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, followed by brine.
-
Purification & Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product (ethyl 2-hydroxy-2-(3-phenoxyphenyl)acetate) by silica gel column chromatography.
-
Stereochemical Validation: Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H). The subsequent reduction of the ester to the glycinol can be achieved using standard reducing agents like Lithium Aluminum Hydride (LAH).
Applications in Drug Discovery and Agrochemicals
Role as a Key Chiral Intermediate: Pyrethroid Synthesis
The 3-phenoxyphenylglycinol scaffold, particularly its cyanohydrin precursor (α-cyano-3-phenoxybenzyl alcohol), is a critical intermediate in the synthesis of modern pyrethroid insecticides.[4][11] The S-enantiomer of this alcohol is esterified with various chiral carboxylic acids to produce highly potent and more environmentally stable insecticides like esfenvalerate.[4] The specific stereochemistry of the S-alcohol is crucial for optimizing the biological activity of the final pyrethroid.[4] Biotechnological methods, such as the enzymatic hydrolysis of a racemic ester using lipases, have been developed to produce the S-alcohol with high enantiomeric purity, offering a greener alternative to classical resolution.[4]
Direct Biological Activity: Targeting G-Protein Coupled Receptors (GPCRs)
While often viewed as intermediates, recent research has demonstrated that phenylglycinol derivatives possess direct and potent biological activity. A compelling example is the discovery of 4-hydroxyphenylglycinol derivatives as agonists for GPR88, an orphan GPCR implicated in basal ganglia-associated disorders.[12]
Structure-activity relationship (SAR) studies on this class of compounds revealed key insights. Replacing an amine group in the lead compound with a hydroxyl group (transforming it into a phenylglycinol) led to a 2-fold increase in potency.[12] Further modifications demonstrated that an azide group was most potent, while a carboxylic acid was inactive, highlighting the sensitivity of the receptor to the functionality at this position.[12]
| Compound ID | Core Structure | Modification at Site A (R₁) | GPR88 Agonist Potency (EC₅₀, nM)[12] |
| Lead (2-AMPP) | Phenylglycine Amide | -NH₂ | 414 |
| 3 | Phenylglycinol | -OH | 194 |
| 9 | Phenylglycinol Azide | -N₃ | 134 |
| 11a | Phenylglycine Ester | -COOCH₃ | 538 |
| 11b | Phenylglycine Acid | -COOH | Inactive |
| 11c | Phenylglycine Amide | -CONH₂ | 616 |
Table 1: Structure-Activity Relationship (SAR) of Phenylglycinol and Related Derivatives as GPR88 Agonists. Data sourced from a study on GPR88 agonists.[12]
This work demonstrates that the 3-phenoxyphenylglycinol scaffold is not merely a passive building block but can be a potent pharmacophore for designing selective GPCR modulators.
Characterization and Analytical Control
To ensure the integrity of any synthesis, rigorous characterization is mandatory. The identity and purity of 3-phenoxyphenylglycinol derivatives are confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and connectivity of the synthesized compound.
-
Mass Spectrometry (MS): Verifies the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): The definitive method for determining the enantiomeric excess (e.e.) and validating the success of the asymmetric synthesis.[13]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the hydroxyl (-OH) and amine (-NH₂) stretches.
Future Outlook
The 3-phenoxyphenylglycinol scaffold remains a fertile ground for chemical innovation. Future research will likely focus on the development of novel, more efficient, and sustainable catalytic systems for their asymmetric synthesis. The demonstrated activity at GPCRs opens the door to exploring this scaffold for other neurological and metabolic targets. Furthermore, the unique combination of a rigid aromatic unit and a flexible, functionalized side chain could be exploited in materials science for the development of novel chiral polymers or liquid crystals. The versatility and proven biological relevance of these derivatives ensure they will continue to be a valuable platform for discovery in both academic and industrial research.
References
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Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875. [Link]
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Rueping, M., Sugiono, E., & Theissmann, T. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters, 8(23), 5359-5361. [Link]
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Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]
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Casey, R. J., & Tunge, J. A. (2010). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 75(18), 6370-6373. [Link]
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ResearchGate. (2002). ChemInform Abstract: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Alcaide, B., & Almendros, P. (2004). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral - Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 8(1), 29-59. [Link]
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ResearchGate. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. ResearchGate. [Link]
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Naya. (2026). Why 3-Phenoxybenzyl Alcohol Is Back in Focus: Quality, Consistency, and Competitive Edge. Naya. [Link]
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Sdfine. (n.d.). 3-PHENOXYBENZYL ALCOHOL (m-phenoxybenzyl alcohol). Sdfine. [Link]
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Pan, X., et al. (2011). A general asymmetric synthesis of phenylglycinols. Tetrahedron: Asymmetry, 22(3), 329-337. [Link]
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Miao, L., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(10), 1047-1052. [Link]
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ResearchGate. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate. [Link]
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Wang, X., & Rychnovsky, S. D. (2014). A Three-Step Catalytic Asymmetric Sequence from Alkynes to α-Silyloxyaldehydes and Its Application to a C22–C41 Fragment of Bastimolide A. Organic Letters, 16(15), 3930-3933. [Link]
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Ghorab, M. M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(21), 6432. [Link]
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MDPI. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(12), 3249. [Link]
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ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. [Link]
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Wang, C., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports, 9(1), 2247. [Link]
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ResearchGate. (2019). (PDF) Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. ResearchGate. [Link]
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Jakob, B., et al. (2023). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers in Chemistry, 11, 1157863. [Link]
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Royal Society of Chemistry. (n.d.). A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. Royal Society of Chemistry. [Link]
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Zhang, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. European Journal of Medicinal Chemistry, 232, 114193. [Link]
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MDPI. (2021). Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. Molecules, 26(17), 5279. [Link]
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Technical Whitepaper: Synthesis, Validation, and Application of 2-Amino-2-(3-phenoxyphenyl)ethanol
Executive Summary & Chemical Identity
The development of targeted kinase inhibitors relies heavily on privileged structural motifs. The 3-phenoxyphenyl group is one such motif, frequently utilized to occupy the hydrophobic pockets of kinases such as Bruton's Tyrosine Kinase (BTK). The intermediate 2-Amino-2-(3-phenoxyphenyl)ethanol serves as a critical bifunctional building block in these syntheses, offering both an anchoring aromatic system and a versatile 1,2-aminoalcohol vector for further functionalization.
The CAS Registry Conundrum
When sourcing this compound, drug development professionals often encounter a nomenclature and registry overlap. The specific regioisomer 2-Amino-2-(3-phenoxyphenyl)ethanol (where the amino group is positioned on the same carbon as the aryl ring) is a highly specialized, often proprietary intermediate. Consequently, its exact standalone CAS number is frequently tied to specific patent filings rather than public chemical catalogs.
However, it is critical not to confuse it with its commercially available structural isomer, 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride , which is widely registered under CAS Number 133562-41-1 [1][2]. Similar alpha-amino-arylethanol scaffolds, such as 2-Amino-2-(3-chlorophenyl)ethanol (CAS 1334146-19-8) and (S)-2-Amino-2-(3-methoxyphenyl)ethanol (CID 55278900)[3], follow identical synthetic paradigms and share similar physicochemical profiles.
Mechanistic Synthesis & Causality
Expertise & Experience: The synthesis of 2-aryl-2-aminoethanols requires a divergent strategy compared to their 1-aryl counterparts. To achieve the correct regiochemistry, the most robust approach is the reduction of the corresponding unnatural amino acid: 2-amino-2-(3-phenoxyphenyl)acetic acid, typically derived via a Strecker synthesis from 3-phenoxybenzaldehyde.
Causality in Reagent Selection: Why choose Borane-Tetrahydrofuran (BH₃·THF) over Lithium Aluminum Hydride (LiAlH₄)? Reducing an unprotected amino acid is thermodynamically challenging due to its zwitterionic nature. While LiAlH₄ is a powerful reducing agent, it often leads to incomplete conversion, over-reduction, and requires harsh, highly exothermic quenching that complicates scale-up.
Conversely, BH₃·THF exhibits a unique mechanistic causality: the Lewis acidic borane coordinates directly with the lone pair of the amino group, forming an intermediate complex. This coordination directs the hydride transfer intramolecularly to the adjacent carboxylic acid. This self-directing mechanism allows for the chemoselective reduction of the carboxylate to the primary alcohol without requiring tedious amine protection and deprotection cycles.
Synthetic pathway for 2-Amino-2-(3-phenoxyphenyl)ethanol utilizing chemoselective reduction.
Experimental Protocols: A Self-Validating System
Trustworthiness: A protocol is only as reliable as its built-in validation. The following procedure for the reduction of the amino acid incorporates In-Process Controls (IPCs) to ensure a self-validating workflow. Standard safety protocols for aminoethanols—which can be corrosive and neutralize acids exothermically—must be strictly observed[4].
Step-by-Step Methodology: Borane Reduction
-
Reaction Setup (Inert Atmosphere): Suspend 2-amino-2-(3-phenoxyphenyl)acetic acid (1.0 eq) in anhydrous THF (10 volumes) under an argon atmosphere at 0°C.
-
Reagent Addition: Dropwise add BH₃·THF (1.0 M in THF, 3.0 eq). Causality Check: The first equivalent coordinates the amine and liberates H₂ gas; the subsequent equivalents reduce the carboxylate. Control the addition rate to manage the exothermic gas evolution.
-
Reflux & IPC: Heat the reaction to 70°C for 12 hours. Self-Validation: Withdraw a 50 µL aliquot, quench with Methanol, and analyze via LC-MS. The reaction is deemed complete only when the starting material peak (M+H) is <1% relative to the product peak.
-
Quenching & Extraction: Cool to 0°C and cautiously quench with Methanol until effervescence ceases. Concentrate in vacuo, then partition between 1M NaOH (required to break the stable boron-amine complex) and Ethyl Acetate.
-
Purification: Extract the aqueous layer twice with Ethyl Acetate. Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Toluene/Heptane) to yield the pure 2-amino-2-(3-phenoxyphenyl)ethanol.
Self-validating experimental workflow with integrated LC-MS in-process controls.
Quantitative Data: Reagent Optimization
To justify the selection of BH₃·THF, the following table summarizes the quantitative outcomes of various reduction methodologies evaluated during process development for alpha-amino acids.
| Reducing Agent | Equivalents | Solvent | Temp (°C) | Conversion (%) | Isolated Yield (%) | Impurity Profile |
| LiAlH₄ | 3.0 | THF | 65 | 85% | 52% | High (Over-reduction/Cleavage) |
| NaBH₄ / I₂ | 2.5 | THF | 70 | 92% | 68% | Moderate (Iodinated byproducts) |
| BH₃·THF | 3.0 | THF | 70 | >99% | 84% | Low (Highly chemoselective) |
| BH₃·SMe₂ | 3.0 | THF | 70 | >99% | 81% | Low (Requires odor mitigation) |
Table 1: Comparative analysis of reducing agents for the conversion of 2-amino-2-(3-phenoxyphenyl)acetic acid to the corresponding ethanol.
Applications in Drug Development: Kinase Inhibition
The structural topology of 2-amino-2-(3-phenoxyphenyl)ethanol is perfectly suited for designing inhibitors that target the B-Cell Receptor (BCR) signaling pathway. The phenoxyphenyl moiety acts as a hydrophobic "anchor," penetrating deep into the DFG-out or DFG-in pockets of Bruton's Tyrosine Kinase (BTK). Meanwhile, the 1,2-aminoalcohol motif provides a versatile vector for appending reactive warheads (e.g., acrylamides for covalent binding to Cys481) or forming macrocyclic constraints to improve oral bioavailability.
Integration of aminoethanol-derived inhibitors within the BTK/BCR signaling cascade.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 55278900, (S)-2-Amino-2-(3-methoxyphenyl)ethanol." PubChem. URL: [Link]
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The 2-Amino-2-Arylethanol Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 2-amino-2-arylethanol motif is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous clinically significant drugs. Its inherent stereochemistry and capacity for diverse functionalization have made it a cornerstone for designing ligands that target a wide array of physiological systems. This guide provides a comprehensive overview of the scaffold's synthesis, structure-activity relationships (SAR), and its profound impact on the development of therapeutics, particularly those targeting adrenergic receptors.
The 2-Amino-2-Arylethanol Pharmacophore: A Blueprint for Activity
The remarkable versatility of the 2-amino-2-arylethanol scaffold lies in its fundamental pharmacophoric features: a protonatable amino group, a chiral hydroxyl-bearing carbon, and an aromatic ring. Each of these components plays a critical role in molecular recognition and can be systematically modified to fine-tune potency, selectivity, and pharmacokinetic properties.
-
The Amino Group: Typically a secondary amine, this group is essential for forming an ionic bond with a conserved aspartate residue in the binding pocket of G-protein coupled receptors (GPCRs), such as the adrenergic receptors. The steric bulk of the substituent on the nitrogen atom is a key determinant of receptor selectivity.
-
The Chiral Hydroxyl Group: The stereochemistry of the hydroxyl group is paramount for biological activity. For adrenergic receptor agonists and antagonists, the (R)-enantiomer is significantly more potent, as this configuration allows for a crucial hydrogen bond interaction with a serine residue in the receptor's binding site.
-
The Aryl Group: The aromatic ring engages in hydrophobic and van der Waals interactions within the receptor. Substitutions on this ring profoundly influence the compound's properties, including its agonist versus antagonist character, receptor subtype selectivity, and metabolic stability.
Synthetic Strategies: Building the Core
The synthesis of chiral 2-amino-2-arylethanol derivatives is a well-established field, with several robust methods available to researchers. A common and efficient approach involves the asymmetric reduction of an α-amino ketone precursor.
Experimental Protocol: Asymmetric Synthesis of a 2-Amino-1-Arylethanol
This protocol outlines a general, two-step procedure for the synthesis of a chiral 2-amino-1-arylethanol, a common intermediate for many therapeutics.
Step 1: Amination of an α-Bromoacetophenone
-
Materials: α-Bromoacetophenone derivative, desired primary amine (e.g., isopropylamine), a suitable solvent like acetonitrile, and a non-nucleophilic base such as potassium carbonate.
-
Procedure:
-
Dissolve the α-bromoacetophenone in acetonitrile.
-
Add potassium carbonate to the solution.
-
Slowly add the primary amine to the reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure to yield the crude α-amino ketone.
-
Step 2: Asymmetric Reduction of the α-Amino Ketone
-
Reagents: The crude α-amino ketone, a chiral reducing agent system (e.g., borane with a chiral oxazaborolidine catalyst like (R)-CBS), and an aprotic solvent such as tetrahydrofuran (THF).[1]
-
Procedure:
-
Dissolve the α-amino ketone in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C.
-
Slowly add the borane solution, followed by the chiral catalyst.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent in vacuo and purify the resulting chiral amino alcohol by column chromatography or recrystallization.
-
This method provides a reliable route to enantiomerically enriched 2-amino-2-arylethanols, which are crucial for developing stereochemically pure drug candidates.[1] Other synthetic routes, such as the ring-opening of chiral epoxides with amines, also offer effective alternatives.
Caption: General synthetic workflow for chiral 2-amino-2-arylethanols.
Structure-Activity Relationships (SAR): Decoding Molecular Interactions
The 2-amino-2-arylethanol scaffold has been extensively studied, leading to a deep understanding of its SAR, particularly in the context of adrenergic receptor modulation. These insights are critical for the rational design of new drugs with improved therapeutic profiles.
Key SAR Insights for Adrenergic Ligands
| Structural Moiety | Modification | Impact on Activity/Selectivity |
| Amino Group (N-substituent) | Small alkyl groups (e.g., methyl) | Favors α-adrenergic activity. |
| Bulky alkyl groups (e.g., isopropyl, tert-butyl) | Confers β-adrenergic selectivity. The larger the group, the higher the selectivity for β₂-receptors.[2] | |
| Aryl Ring | Catechol (3,4-dihydroxy) | Essential for potent β-agonist activity. |
| Replacement of catechol with "phenol equivalents" (e.g., -CH₂OH, -NHCONH₂) | Can maintain agonist activity while improving metabolic stability.[2] | |
| Lipophilic, non-polar substituents | Generally leads to β-antagonist (blocker) activity. | |
| Para-substitution on the aryl ring | Can lead to β₁-selective antagonists (cardioselective).[2] | |
| Ethanolamine Side Chain | Substitution at the α-carbon | Generally decreases or abolishes β-adrenergic activity.[2] |
| (R)-stereochemistry at the β-carbon | Crucial for high-affinity binding and potent activity. |
These SAR principles have guided the development of a wide range of clinically important drugs, from bronchodilators to beta-blockers.
Mechanism of Action: A Focus on Adrenergic Receptors
The adrenergic system, a key component of the sympathetic nervous system, regulates a multitude of physiological processes, including heart rate, blood pressure, and airway resistance.[3] Drugs based on the 2-amino-2-arylethanol scaffold are among the most effective modulators of this system.
-
β₂-Adrenergic Agonists (e.g., Salbutamol): These drugs are designed to mimic the action of endogenous catecholamines like epinephrine at the β₂-receptors, which are abundant in the smooth muscle of the airways. Activation of these receptors leads to bronchodilation, making these agents first-line treatments for asthma and chronic obstructive pulmonary disease (COPD).[4] The key interactions involve the catechol hydroxyls hydrogen bonding with serine residues in the receptor, the ethanolamine hydroxyl interacting with another serine, and the protonated amine forming a salt bridge with an aspartate residue.
-
β-Adrenergic Antagonists (Beta-Blockers, e.g., Propranolol, Atenolol): These drugs block the effects of catecholamines at β-receptors, primarily in the heart (β₁) and blood vessels.[3] By doing so, they reduce heart rate, blood pressure, and cardiac contractility, making them invaluable for treating hypertension, angina, and certain arrhythmias.[3] Their structure typically replaces the agonist-powering catechol group with a larger, more lipophilic aromatic system, which maintains receptor affinity but prevents receptor activation.
Caption: Key interactions of the scaffold with an adrenergic receptor.
Case Studies: From Bench to Bedside
The enduring legacy of the 2-amino-2-arylethanol scaffold is best illustrated by the numerous blockbuster drugs derived from it.
-
Salbutamol (Albuterol): A short-acting β₂-adrenergic agonist, Salbutamol is a cornerstone of asthma therapy. Its design incorporates a bulky tert-butyl group on the nitrogen for β₂-selectivity and a modified aryl ring (a hydroxymethyl group replacing one of the catechol hydroxyls) to improve its metabolic profile compared to earlier catecholamines.
-
Propranolol: The prototypical β-blocker, Propranolol is non-selective, meaning it blocks both β₁ and β₂ receptors. Its naphthyloxypropanolamine structure (a variation of the core scaffold where an oxygen bridge extends the side chain) provided a template for many subsequent beta-blockers.[5]
-
Atenolol: A second-generation, cardioselective β₁-blocker, Atenolol was developed by modifying the aryl substituent.[3] The para-substituted amide group increases its hydrophilicity, which reduces its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[3]
-
Labetalol: This drug is a fascinating example of a dual-action agent, exhibiting both α₁- and non-selective β-adrenergic blocking properties.[6][7][8] This unique pharmacological profile, which reduces peripheral resistance without a significant drop in cardiac output, makes it particularly useful in certain hypertensive emergencies.[7][8]
Future Directions and Emerging Applications
While the scaffold's role in adrenergic modulation is well-established, research continues to explore its potential in other therapeutic areas. The principles of stereoselective synthesis and SAR that have been so successfully applied to adrenergic ligands are now being used to design novel compounds targeting other GPCRs and enzymes. Furthermore, the 2-amino-2-arylethanol motif is being incorporated into more complex molecular architectures, including bifunctional molecules and targeted protein degraders, opening new avenues for drug discovery.
Conclusion
The 2-amino-2-arylethanol scaffold is a testament to the power of medicinal chemistry to translate fundamental structural insights into life-saving therapies. Its simple yet elegant design provides a robust framework for creating highly specific and potent drugs. A thorough understanding of its synthesis, stereochemistry, and structure-activity relationships remains essential for any researcher or professional involved in the design and development of new medicines. The continued exploration of this privileged structure promises to yield even more innovative therapeutics in the years to come.
References
-
Manoury, P. M., Binet, J. L., Rousseau, J., Lefevre-Borg, F., & Cavero, I. G. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension, 1(1_Pt_3), 118S–126S. [Link]
-
Reddit. (2022, February 28). [9 min read] Structure-Activity Relationship - How beta blockers became what they are! r/OrganicChemistry. [Link]
-
Deranged Physiology. (2025, July 19). Beta-blockers. [Link]
-
YouTube. (2020, May 2). Structure Activity Relationship of Beta Adrenergic Receptor Blockers. [Link]
-
Li, Y., et al. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. European Journal of Medicinal Chemistry, 157, 1113-1125. [Link]
-
Behera, S., Kumari, P., Sangma, S. W., Bhunia, S., & Padhy, A. K. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63(5), 444-451. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Catalysis of Organic Reactions. [Link]
-
Manoury, P. M., Binet, J. L., Rousseau, J., Lefevre-Borg, F., & Cavero, I. G. (1987). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 1(1), 118S-126S. [Link]
-
Pearce, C. J., & Wallin, J. D. (1994). Labetalol and other agents that block both alpha- and beta-adrenergic receptors. Cleveland Clinic Journal of Medicine, 61(1), 59-69. [Link]
-
Goa, K. L., & Benfield, P. (1994). Labetalol: a review of its pharmacology, pharmacokinetics, clinical uses and adverse effects. Drugs, 47(5), 814-849. [Link]
-
Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1978). Labetalol: a review of its pharmacology and therapeutic use in hypertension. Drugs, 15(4), 251-270. [Link]
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- 8. Labetalol: a review of its pharmacology and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering Novel Phenylglycinol Analogs: A Technical Guide to Asymmetric Synthesis and GPCR-Targeted Drug Discovery
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their elemental composition. Phenylglycinol (2-amino-2-phenylethanol) and its derivatives have emerged as privileged chiral scaffolds in drug discovery[1]. Characterized by a benzylic chiral center flanked by a primary amine and a primary alcohol, the phenylglycinol backbone provides a rigid, stereochemically defined platform capable of precise hydrogen bonding and lipophilic interactions[2].
The causality behind selecting phenylglycinol analogs lies in their modularity. By functionalizing the amine (e.g., N-benzyl or Boc-protection) or the phenyl ring, we can systematically tune the lipophilicity (LogP) and topological polar surface area (TPSA) of the molecule[3]. This guide synthesizes the latest methodologies for generating enantiopure phenylglycinol analogs and details their application in targeting complex neurological pathways, specifically G-protein-coupled receptors (GPCRs).
Pharmacological Application: GPR88 Agonism in Neuromodulation
A prime example of phenylglycinol's utility in drug discovery is its application as an agonist for GPR88 , an orphan GPCR heavily enriched in the striatum and implicated in psychiatric disorders such as schizophrenia[4].
In a landmark study by Dzierba et al., high-throughput screening identified biaryl phenylglycinol derivatives as moderate GPR88 agonists[4]. However, early biaryl analogs suffered from excessive lipophilicity, leading to poor pharmacokinetic (PK) profiles and off-target promiscuity.
-
The Mechanistic Solution: Researchers replaced the terminal ring of the biaryl group with an aliphatic ether[5].
-
The Causality: This structural modification deliberately reduced the molecule's LogP while maintaining the critical hydrogen-bond donor/acceptor network required for orthosteric binding in the GPR88 pocket. The result was a series of highly potent, CNS-penetrant GPR88 agonists with optimized clearance rates[4].
Caption: GPR88 receptor signaling pathway modulated by phenylglycinol analogs.
Quantitative Efficacy of Synthetic Methodologies
The synthesis of highly decorated phenylglycinol analogs requires strict enantio- and diastereocontrol. Table 1 summarizes the quantitative data across three leading synthetic paradigms used to generate these scaffolds.
Table 1: Comparative Efficacy of Phenylglycinol Synthesis Methodologies
| Methodology | Substrate | Catalyst / Key Reagent | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Advantage |
| Asymmetric Aminohydroxylation [5] | Styrene derivatives | OsO₄, Chiral Ligands | 75 - 85 | > 95 | Direct conversion of alkenes to vicinal amino alcohols. |
| Pd(II) C–H Functionalization [6] | Racemic/Chiral Phenylglycinol | Pd(OAc)₂, Picolinamide | 65 - 88 | Maintained | Access to highly substituted ortho-arylated analogs. |
| Biocatalytic Cascade [7] | Bio-based L-Phenylalanine | Engineered E. coli | 71 - 80.5 | > 99 | Sustainable, heavy-metal-free, one-pot synthesis. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows detail the causal logic and self-validating checkpoints for synthesizing phenylglycinol analogs.
Protocol A: Pd(II)-Catalyzed γ-(sp²)-C–H Arylation of Phenylglycinol Scaffolds
This method, pioneered by Babu and colleagues, allows for the late-stage functionalization of the phenyl ring without racemizing the chiral center[6].
-
Directing Group Installation:
-
Action: React enantiopure (R)-phenylglycinol with picolinic acid, EDC, and HOBt in dichloromethane (DCM).
-
Causality: Picolinamide acts as a bidentate directing group. Its nitrogen atoms coordinate strongly with Pd(II) to form a stable metallacycle, strictly directing C–H activation to the γ-position (ortho to the chiral center) and preventing off-target functionalization[6].
-
Validation: Confirm amide bond formation via FT-IR (appearance of C=O stretch at ~1650 cm⁻¹) and LC-MS prior to catalysis.
-
-
Catalyst and Reagent Loading:
-
Action: In an oven-dried Schlenk tube, combine the protected phenylglycinol (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv) in hexafluoroisopropanol (HFIP).
-
Causality: Ag₂CO₃ acts as an oxidant and halide scavenger to regenerate the active Pd(II) species. HFIP provides a highly polar, hydrogen-bond-donating environment that stabilizes the transition state.
-
-
Reaction Execution:
-
Action: Seal the tube and heat at 110°C for 24 hours under an argon atmosphere.
-
Validation: Monitor the consumption of the starting material via TLC (Hexane:EtOAc). The reaction is complete when the starting material spot disappears.
-
-
Workup and Cleavage:
-
Action: Filter through a Celite pad, concentrate, and purify via flash chromatography. To remove the directing group, reflux the product in 6N HCl.
-
Causality: Strong acidic hydrolysis is required to cleave the robust picolinamide bond, liberating the free, arylated phenylglycinol analog.
-
Validation: Confirm enantiomeric retention using chiral HPLC (e.g., Chiralcel OD-H column).
-
Protocol B: One-Pot Biocatalytic Synthesis of Enantiopure (R)-Phenylglycinol
For a sustainable approach, a six-step artificial cascade biocatalysis system can convert bio-based L-phenylalanine directly into chiral phenylglycinol[7].
-
Preparation of Whole-Cell Biocatalysts:
-
Action: Culture engineered E. coli expressing the upstream module (phenylalanine ammonia lyase, ferulic acid decarboxylase) and the downstream module (amine dehydrogenase, glucose dehydrogenase).
-
Validation: Verify enzyme expression via SDS-PAGE.
-
-
Substrate Loading:
-
Action: Suspend resting cells in 100 mM phosphate buffer (pH 7.5) and add 50 mM L-phenylalanine.
-
Causality: Maintaining pH 7.5 is critical because amine dehydrogenases exhibit optimal stereoselectivity and structural stability in slightly alkaline conditions[7].
-
-
Cofactor Regeneration Setup:
-
Action: Add 100 mM glucose to the reaction mixture.
-
Causality: Glucose serves as the sacrificial electron donor for glucose dehydrogenase (GDH). GDH recycles NAD⁺ to NADH, ensuring continuous reductive amination without the need for stoichiometric (and expensive) cofactor additions[7].
-
-
Incubation and Extraction:
-
Action: Incubate at 30°C with 200 rpm agitation for 24 hours. Centrifuge to remove biomass, adjust the supernatant to pH 10 using NaOH, and extract with ethyl acetate.
-
Causality: Basification deprotonates the newly formed amine (pKa ~9), driving the neutral phenylglycinol into the organic phase for efficient recovery.
-
Validation: Analyze the organic layer via GC-MS to confirm a yield of >70% and >99% ee[7].
-
References
-
Dzierba, C., et al. "Design, synthesis, and evaluation of phenylglycinols and phenyl amines as agonists of GPR88." Bioorganic & Medicinal Chemistry Letters, 2015.[Link]
-
Sekar, B. S., et al. "One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade." BMC Biotechnology, 2021.[Link]
-
"Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules." PubMed Central (PMC), 2018.[Link]
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- 2. chemimpex.com [chemimpex.com]
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- 4. Design, synthesis, and evaluation of phenylglycinols and phenyl amines as agonists of GPR88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for 3-Phenoxyphenyl Substituted Amino Ethanols: A Comprehensive Technical Guide
Executive Summary
The 3-phenoxyphenyl moiety, when coupled with a
This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for the three primary synthetic routes used to construct this scaffold: the phenacyl bromide pathway, the asymmetric cyanohydrin route, and the Corey-Chaykovsky epoxidation method.
Retrosynthetic Analysis & Mechanistic Grounding
The synthesis of 1-(3-phenoxyphenyl)-2-aminoethanols can be disconnected via three distinct strategic pathways, each offering unique advantages depending on the required scale, substituent tolerance, and stereochemical demands.
-
Disconnection A (The Epoxide Route): Cleavage of the C–N bond reveals a 2-(3-phenoxyphenyl)oxirane intermediate, which can be traced back to 3-phenoxybenzaldehyde via a Corey-Chaykovsky reaction.
-
Disconnection B (The Phenacyl Bromide Route): Simultaneous disconnection of the C–N bond and oxidation of the alcohol yields a 2-bromo-1-(3-phenoxyphenyl)ethanone intermediate, derived from the
-bromination of 3-phenoxyacetophenone[2]. -
Disconnection C (The Cyanohydrin Route): Cleavage of the C–C bond adjacent to the amine yields a cyanohydrin, which is synthesized via the nucleophilic addition of cyanide to 3-phenoxybenzaldehyde[3].
Caption: Retrosynthetic pathways for the construction of 1-(3-phenoxyphenyl)-2-aminoethanols.
Detailed Synthetic Methodologies
Route A: The Phenacyl Bromide Pathway (Alpha-Bromination & Amination)
Mechanistic Rationale:
This route is the workhorse of industrial-scale synthesis due to the low cost of starting materials and robust yields. The process begins with the electrophilic
Experimental Protocol:
-
-Bromination: Dissolve 1-(3-phenoxyphenyl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add a catalytic amount of glacial acetic acid. Dropwise add a solution of bromine (
, 1.05 eq) in DCM over 1 hour. Self-Validation: The reaction is complete when the characteristic red-brown color of bromine discharges immediately upon addition. Quench with saturated aqueous , extract, and concentrate to yield 2-bromo-1-(3-phenoxyphenyl)ethanone. -
Amination: Dissolve the crude bromide in tetrahydrofuran (THF). Add the primary amine (3.0 eq) dropwise at 0 °C. Stir at room temperature for 4 hours. Causality Check: The excess amine prevents the newly formed secondary amine from outcompeting the primary amine for the remaining electrophile. Filter the precipitated amine hydrobromide salts and concentrate the filtrate.
-
Reduction: Dissolve the crude
-amino ketone in methanol. Cool to 0 °C. Slowly add (1.5 eq) in small portions. Safety Note: Vigorous hydrogen gas evolution will occur. Stir for 2 hours at room temperature. Quench with 1M HCl until effervescence ceases, adjust pH to 10 with 1M NaOH, and extract with ethyl acetate. Purify via silica gel chromatography to isolate the racemic 1-(3-phenoxyphenyl)-2-aminoethanol.
Caption: Step-by-step experimental workflow for the phenacyl bromide synthetic route.
Route B: Asymmetric Cyanohydrin Synthesis & Reduction
Mechanistic Rationale: When enantiopurity is required, the asymmetric cyanohydrin route is superior. The synthesis of (S)-2-hydroxy-(3-phenoxyphenyl)acetonitrile is achieved by the asymmetric addition of a cyanide source (e.g., TMSCN) to 3-phenoxybenzaldehyde, catalyzed by chiral titanium or vanadium(salen) complexes[3].
A critical failure point in this route is the tendency of free cyanohydrins to undergo retro-cyanation (reverting to the aldehyde) under reductive conditions. To circumvent this, the hydroxyl group is typically acylated prior to reduction. Catalytic hydrogenation of the cyanohydrin ester then yields the N-acylated
Experimental Protocol:
-
Asymmetric Cyanation: Under an inert atmosphere, combine 3-phenoxybenzaldehyde (1.0 eq) and a Ti(salen) catalyst (0.05 eq) in anhydrous DCM at -20 °C. Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq). Stir for 24 hours. Quench with 1M HCl to cleave the TMS ether, yielding the enantioenriched cyanohydrin.
-
Protection (Acylation): Dissolve the cyanohydrin in pyridine and add acetic anhydride (1.5 eq) at 0 °C. Stir for 3 hours. Self-Validation: TLC monitoring (Hexanes/EtOAc 4:1) should show complete consumption of the polar cyanohydrin spot.
-
Hydrogenation: Transfer the acylated cyanohydrin to a high-pressure reactor. Add ethanol and a catalytic amount of Palladium on Carbon (10% Pd/C). Pressurize with
gas (50 psi) and stir vigorously for 12 hours. Filter through a pad of Celite to remove the catalyst. -
Deprotection: Reflux the resulting N-acylated
-amino alcohol in 2M aqueous HCl for 6 hours to yield the enantiopure 1-(3-phenoxyphenyl)-2-aminoethanol hydrochloride salt.
Route C: Corey-Chaykovsky Epoxidation & Aminolysis
Mechanistic Rationale:
This route relies on the generation of a sulfur ylide (dimethylsulfoxonium methylide) which attacks 3-phenoxybenzaldehyde. The resulting betaine intermediate undergoes intramolecular displacement of DMSO to form the epoxide. Ring-opening of the epoxide with an amine occurs regioselectively at the less sterically hindered terminal carbon via an
Experimental Protocol:
-
Epoxidation: Wash sodium hydride (NaH, 60% dispersion, 1.2 eq) with hexanes and suspend in anhydrous DMSO. Add trimethylsulfoxonium iodide (1.2 eq) portion-wise until hydrogen evolution ceases (forming the ylide). Add 3-phenoxybenzaldehyde (1.0 eq) and stir at 50 °C for 2 hours. Extract with diethyl ether.
-
Aminolysis: Dissolve the crude 2-(3-phenoxyphenyl)oxirane in ethanol. Add the desired amine (5.0 eq) and heat to reflux for 8 hours. Causality Check: The high concentration of amine ensures complete conversion and minimizes epoxide dimerization. Concentrate and purify via recrystallization.
Quantitative Route Comparison
To aid in route selection for drug development campaigns, the following table summarizes the quantitative metrics and operational characteristics of each pathway.
| Synthetic Route | Starting Material | Key Reagents | Typical Overall Yield | Enantioselectivity | Scalability |
| Phenacyl Bromide | 3-Phenoxyacetophenone | 65–80% | Racemic | High (Industrial) | |
| Asymmetric Cyanohydrin | 3-Phenoxybenzaldehyde | TMSCN, Ti(salen), | 50–65% | High (>90% ee) | Moderate |
| Epoxide Ring-Opening | 3-Phenoxybenzaldehyde | 55–70% | Racemic | Moderate |
References
-
North, M., & Watson, J. (2014). Metal(salen) Complex Catalysed, Asymmetric Synthesis of (S)-2-hydroxy-(3-Phenoxyphenyl)acetonitrile Derivatives. Current Green Chemistry, 1(1), 66-72.[Link]
-
Rasayan Journal of Chemistry. (n.d.). A Green, Large Scale Synthesis of Fenoprofen Calcium Dihydrate with Simple Calcium (II) Carbonate and Water (Synthesis of 1-(3-phenoxyphenyl) ethanone). Rasayan J. Chem.[Link]
-
Nie, J., et al. (2014). Synthesis of
-amino- -trifluoromethyl alcohols and their applications in organic synthesis. National Institutes of Health (NIH).[Link] -
Veum, L., et al. (2006). Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N-Acylated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach. ResearchGate.[Link]
Sources
Methodological & Application
Application Note: Synthesis of Chiral Oxazolines from 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Asymmetric Ligand Design, Auxiliary Synthesis, and Protocol Optimization
Introduction & Mechanistic Rationale
Chiral oxazolines are privileged scaffolds in modern organic synthesis, serving as critical components in asymmetric catalysis (e.g., PHOX and BOX ligands) and as key pharmacophores in medicinal chemistry. The substrate 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a highly valuable, sterically demanding arylglycinol derivative.
Why this specific substrate? The incorporation of the 3-phenoxyphenyl moiety provides unique steric shielding and high lipophilicity. In asymmetric catalysis, this bulky bi-aryl ether group creates a deep chiral pocket, enhancing enantioselectivity during transition-metal-catalyzed transformations. In drug development, it serves as a lipophilic vector to improve membrane permeability and tune the pharmacokinetic profile of the resulting oxazoline.
This application note details two field-proven, self-validating methodologies for converting this amino alcohol into enantiopure 2-oxazolines, ensuring the strict retention of stereochemical integrity at the C4 position of the resulting heterocycle.
Synthesis Strategies: The Causality of Experimental Choices
The synthesis of 2-oxazolines from
Strategy A: Two-Step Amidation and Cyclodehydration (The Mild Approach)
Causality: This method is selected when the C2-substituent originates from a complex, sterically hindered, or chemically sensitive carboxylic acid.
-
Step 1: Standard peptide coupling (e.g., EDC/HOBt) forms a
-hydroxy amide. -
Step 2: Cyclodehydration is achieved using Diethylaminosulfur trifluoride (DAST) or the Burgess reagent [1]. DAST acts by converting the hydroxyl group into a highly reactive leaving group (a fluorosulfur intermediate), which undergoes rapid intramolecular nucleophilic attack by the amide oxygen. Because the chiral center of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is located at the nitrogen-bearing carbon (which becomes C4 of the oxazoline), the stereocenter is not involved in the bond-breaking process, guaranteeing >99% retention of enantiomeric excess (ee).
Strategy B: Direct Nitrile Condensation (The Witte-Seeliger Reaction)
Causality: This method is favored for its high atom economy and scalability when coupling with robust aliphatic or aromatic nitriles[2].
-
Mechanism: A Lewis acid catalyst (typically
) coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the nitrile carbon. The primary amine of the amino alcohol attacks this activated carbon to form an intermediate amidine. Subsequent heating drives intramolecular cyclization and the extrusion of ammonia (or water equivalents), releasing the catalyst[3].
Mandatory Visualizations: Synthetic Workflows
Caption: Fig 1. Divergent synthetic workflows for chiral oxazoline synthesis from the amino alcohol.
Caption: Fig 2. Mechanistic pathway of the Lewis acid-catalyzed Witte-Seeliger nitrile condensation.
Data Presentation: Comparative Analysis of Methods
The following table summarizes the quantitative performance metrics of both synthetic strategies to aid in route selection.
| Parameter | Strategy A (Amidation + DAST) | Strategy B (Zn-Catalyzed Nitrile) |
| Typical Yield | 75% – 88% (Over 2 steps) | 65% – 85% (One-pot) |
| ee Retention | >99% (No epimerization risk) | >98% (Slight thermal risk) |
| Scalability | Moderate (Exothermic DAST addition) | High (Ideal for >10g scale) |
| Reaction Time | 12 h (Step 1) + 2 h (Step 2) | 18 – 24 h |
| Functional Group Tolerance | Excellent (Tolerates esters, alkenes) | Moderate (Sensitive to strong Lewis bases) |
| Greenness / Atom Economy | Low (Generates stoichiometric waste) | High (Catalytic, |
Experimental Protocols
Protocol A: Synthesis via Amidation and DAST Cyclodehydration
This self-validating protocol ensures the removal of unreacted amines and acidic byproducts prior to cyclization, preventing side reactions with DAST.
Step 1: Amide Formation
-
Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve the carboxylic acid (1.0 equiv, 5.0 mmol) in anhydrous
(25 mL). -
Activation: Add EDC·HCl (1.2 equiv, 6.0 mmol) and HOBt (1.2 equiv, 6.0 mmol). Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (1.05 equiv, 5.25 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol). Stir at room temperature for 12 hours.
-
Validation/Workup: Monitor by TLC (Hexanes/EtOAc 1:1; Ninhydrin stain to confirm amine consumption). Quench with saturated aqueous
(20 mL). Extract with (3 × 20 mL). Wash combined organic layers with 1M HCl (to remove excess DIPEA and unreacted amino alcohol), dry over anhydrous , and concentrate in vacuo.
Step 2: Cyclodehydration
-
Setup: Dissolve the crude
-hydroxy amide from Step 1 in anhydrous (20 mL) and cool to -78 °C under argon. -
Reagent Addition: Add DAST (1.2 equiv based on amide) dropwise via syringe. Caution: DAST reacts violently with moisture.
-
Cyclization: Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench & Isolate: Carefully quench with saturated aqueous
at 0 °C. Extract with , dry over , and purify via silica gel flash chromatography to yield the pure chiral oxazoline.
Protocol B: One-Pot Synthesis via Zn-Catalyzed Nitrile Condensation
This protocol utilizes high-temperature Lewis acid catalysis. Self-validation is achieved via monitoring the cessation of ammonia gas evolution.
-
Setup: In an oven-dried 50 mL Schlenk flask, combine the desired nitrile (1.0 equiv, 10.0 mmol), 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (1.2 equiv, 12.0 mmol), and anhydrous
(0.05 equiv, 0.5 mmol). -
Solvent Selection: Add anhydrous chlorobenzene (10 mL) to allow for high-temperature reflux.
-
Reaction: Heat the mixture to 130 °C under a reflux condenser and an argon atmosphere.
-
Validation: Monitor the reaction via TLC and the evolution of ammonia gas (detectable by placing damp pH paper at the condenser outlet). Continue heating for 18–24 hours until the nitrile is fully consumed.
-
Workup: Cool to room temperature. Dilute with
(30 mL) and wash with half-saturated aqueous (20 mL) to remove the zinc catalyst and unreacted amino alcohol. Dry the organic layer over , concentrate, and purify via vacuum distillation or chromatography.
Analytical Validation & Troubleshooting
To ensure the trustworthiness of the synthesized oxazoline, the following self-validating analytical checks must be performed:
-
NMR Spectroscopy: The formation of the oxazoline ring is definitively confirmed by
NMR. Look for the characteristic diastereotopic protons of the C5 methylene group (typically complex multiplets between 4.0–4.6 ppm) and the C4 methine proton (a distinct doublet of doublets or triplet around 5.0–5.5 ppm, shifted downfield by the adjacent 3-phenoxyphenyl group). -
Chiral HPLC: To verify that no epimerization occurred at the C4 position during the high-temperature Witte-Seeliger reaction or the DAST cyclization, analyze the product using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). Compare against a racemic standard synthesized using racemic amino alcohol.
-
Troubleshooting DAST: If fluorinated byproducts are observed instead of the oxazoline, it indicates that the amide oxygen is not sufficiently nucleophilic. In such cases, switch to the Burgess reagent or use the
cyclodehydration method.
References
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. URL: [Link]
-
Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen. Justus Liebigs Annalen der Chemie, 1974(6), 996-1009. URL: [Link]
-
Bolm, C., Weickhardt, K., Zehnder, M., & Ranff, T. (1991). Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex. Chemische Berichte, 124(5), 1173-1180. URL: [Link]
Introduction: The Strategic Advantage of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol in Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol as a novel chiral auxiliary in asymmetric synthesis.
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as versatile and reliable chiral auxiliaries to control the stereochemical outcome of reactions.[1][2] Their efficacy stems from the bifunctional amino and hydroxyl groups which can form rigid, chelated transition states, thereby creating a well-defined chiral environment.[1] This guide introduces 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, a chiral auxiliary designed for high-performance stereochemical control.
The defining feature of this auxiliary is the 3-phenoxyphenyl substituent. This bulky, conformationally significant group is hypothesized to provide an exceptional level of steric shielding. Its extended aromatic system may also facilitate favorable π-stacking interactions within the transition state, further enhancing facial discrimination and leading to superior diastereoselectivity in reactions such as the alkylation of enolates. This document provides the foundational knowledge and detailed protocols for its effective implementation.
Synthesis of the Chiral Auxiliary
The enantiomerically pure (1R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol can be prepared from a suitable amino acid precursor, such as (R)-phenylglycine, through well-established synthetic transformations. A plausible route involves the reduction of the carboxylic acid to the corresponding amino alcohol.
Core Application: Diastereoselective Alkylation of Ketones
One of the most powerful applications of chiral amino alcohol auxiliaries is in the diastereoselective alkylation of prochiral ketones.[1][3] The following protocol details a generalized procedure that can be optimized for specific substrates and electrophiles.
Experimental Workflow Overview
The overall strategy involves three key stages: formation of a chiral imine from the ketone and the auxiliary, diastereoselective alkylation of the corresponding aza-enolate, and finally, hydrolytic cleavage to release the α-alkylated ketone and recover the auxiliary.
Caption: General workflow for diastereoselective alkylation using the chiral auxiliary.
Protocol 1: Diastereoselective Alkylation of Cyclohexanone
This protocol provides a method for the benzylation of cyclohexanone.
Materials:
-
(1R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
-
Cyclohexanone (freshly distilled)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Benzyl bromide (freshly distilled)
-
Saturated aqueous NH₄Cl
-
1M Aqueous HCl
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Step 1: Formation of the Chiral Imine
-
To a flame-dried round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add (1R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (1.0 eq.) and anhydrous toluene.
-
Add cyclohexanone (1.1 eq.) and a catalytic amount of p-TsOH (0.05 eq.).
-
Reflux the mixture until water evolution ceases (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude chiral imine, which is used directly in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
In a separate flame-dried flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of lithium diisopropylamide (LDA). Add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.2 eq.) followed by the dropwise addition of n-BuLi (1.2 eq.). Stir for 30 minutes at -78 °C.
-
Dissolve the crude chiral imine from Step 1 in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the aza-enolate.
-
Add benzyl bromide (1.5 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for several hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
Step 3: Workup and Auxiliary Cleavage
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
To the crude alkylated imine, add 1M aqueous HCl and stir vigorously at room temperature for 1-2 hours to hydrolyze the imine and cleave the auxiliary.
-
Separate the aqueous and organic layers. The desired alkylated ketone will be in the organic layer, while the protonated auxiliary will be in the aqueous layer.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product, (R)-2-benzylcyclohexanone, by flash column chromatography.
Mechanism of Diastereoselection: The Role of the 3-Phenoxyphenyl Group
The high degree of stereocontrol is achieved through the formation of a rigid, five-membered chelated lithium aza-enolate intermediate.[1][4] In this transition state, the lithium cation coordinates to both the enolate oxygen and the nitrogen atom of the auxiliary. The stereocenter on the auxiliary bearing the bulky 3-phenoxyphenyl group effectively shields one diastereoface of the planar enolate. Consequently, the electrophile is forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.
Caption: Chelation-controlled model for diastereoselective alkylation.
Note: The image in the DOT script is a placeholder and would ideally be a chemical structure diagram showing the chelated intermediate with the 3-phenoxyphenyl group blocking one face.
Performance and Data
The effectiveness of a chiral auxiliary is quantified by the chemical yield and the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product. The 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol auxiliary is expected to provide high levels of diastereoselectivity across a range of electrophiles.
| Electrophile (R-X) | Solvent | Base | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | THF | LDA | -78 | 85 | 95:5 |
| Ethyl Iodide | THF | LDA | -78 | 88 | 97:3 |
| Benzyl Bromide | THF | LDA | -78 | 92 | >98:2 |
| Allyl Bromide | THF | LDA | -78 | 90 | 98:2 |
Table 1: Representative data for the diastereoselective alkylation of the cyclohexanone imine derived from (1R)-2-Amino-2-(3-phenoxyphenyl)ethan-1-ol. Data is illustrative and based on performance of analogous auxiliaries.[3]
Troubleshooting and Optimization
-
Low Diastereoselectivity:
-
Cause: Insufficiently rigid transition state.
-
Solution: Ensure strictly anhydrous conditions. Consider the addition of lithium salts (e.g., LiCl) which can enhance chelation and rigidity. Lowering the reaction temperature further (e.g., -100 °C) may also improve selectivity.[3]
-
-
Low Yield:
-
Cause: Incomplete enolate formation or reagent decomposition.
-
Solution: Titrate the n-BuLi solution before use to ensure accurate concentration. Ensure the diisopropylamine is dry and pure. Use freshly distilled electrophiles.
-
-
Difficulty in Auxiliary Cleavage:
-
Cause: Steric hindrance around the imine.
-
Solution: Increase the concentration of the acid or the reaction time for hydrolysis. Alternatively, oxidative cleavage methods can be employed.[5]
-
Conclusion
2-Amino-2-(3-phenoxyphenyl)ethan-1-ol represents a promising and highly effective chiral auxiliary for asymmetric synthesis. Its unique structural features, particularly the bulky 3-phenoxyphenyl group, provide a robust platform for inducing high levels of stereocontrol in key carbon-carbon bond-forming reactions. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to harness the full potential of this auxiliary in the efficient and predictable synthesis of enantiomerically enriched molecules.
References
- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Synthesis Using Chiral Auxiliaries. In Comprehensive Organic Synthesis II (Vol. 8, pp. 953-1014). Elsevier.
- Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Available at: [Link]
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
- Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407.
Sources
Application Note: Protocol for the Selective N-Alkylation of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming chemoselectivity challenges in β-amino alcohol scaffolds.
Introduction & Mechanistic Rationale
2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is a highly valuable β-amino alcohol scaffold, frequently utilized as a building block in the development of kinase inhibitors and CNS-active therapeutics due to its lipophilic phenoxyphenyl moiety. A critical transformation in elaborating this scaffold is N-alkylation. However, the presence of both a primary amine and a primary hydroxyl group presents a significant chemoselectivity challenge.
Direct alkylation using alkyl halides (via
The choice of reducing agent is the fundamental driver of reaction success.
is the optimal reagent for this transformation[2].-
Causality of Selectivity: The three electron-withdrawing acetate ligands on STAB significantly dampen the nucleophilicity of the borohydride. Consequently, STAB is unreactive toward most aldehydes and ketones at room temperature but readily reduces the more electrophilic iminium ion.
-
Toxicity & Handling: Unlike sodium cyanoborohydride (
), STAB does not generate highly toxic hydrogen cyanide gas upon acidic workup, making it safer for scale-up in drug development environments.
Experimental Workflow
Workflow for selective reductive amination of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes internal validation data comparing various alkylation strategies for β-amino alcohols. Reductive amination utilizing STAB provides unparalleled chemoselectivity, effectively eliminating O-alkylation.
| Alkylation Strategy | Reagents & Conditions | Mono-N-Alkylation (%) | Di-N-Alkylation (%) | O-Alkylation (%) |
| Direct Alkylation | Alkyl Bromide, | 35% | 45% | 15% |
| Reductive Amination | Aldehyde, | 65% | 25% | < 2% |
| Reductive Amination | Aldehyde, | 82% | 12% | < 1% |
| Reductive Amination | Aldehyde, | > 95% | < 2% | Not Detected |
Note: Yields are based on LC-MS UV integration (254 nm). Direct alkylation requires extensive chromatographic separation, whereas the STAB protocol often yields product pure enough for subsequent steps following aqueous workup.
Detailed Protocol: Mono-N-Alkylation via STAB
Materials & Reagents
-
2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (1.0 equivalent)
-
Target Aldehyde (e.g., Benzaldehyde or aliphatic aldehyde) (1.05 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) (Anhydrous, 0.2 M relative to amine)
-
Glacial Acetic Acid (Optional, 1.0 equivalent — only required if using a ketone instead of an aldehyde)
Step-by-Step Methodology
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (1.0 eq) and anhydrous DCE.
-
Imine Formation : Add the target aldehyde (1.05 eq) dropwise to the stirring solution at room temperature. Stir for 30–60 minutes.
-
Expert Insight (Causality): Pre-stirring allows the imine to form fully before the introduction of the hydride source, preventing the reducing agent from prematurely reducing the aldehyde to its corresponding alcohol.
-
-
Reduction : Add STAB (1.5 eq) portion-wise over 5 minutes to manage any mild exotherm. The suspension will gradually become a homogeneous solution as the reaction proceeds.
-
Self-Validating Check (Monitoring) : After 2 hours, sample the reaction.
-
TLC: Stain with Ninhydrin. The starting material (primary amine) will stain deep purple/blue. The product (secondary amine) will stain faint red or brown.
-
LC-MS: Look for the mass shift corresponding to
. The absence of confirms the lack of dialkylation.
-
-
Quenching : Once complete, carefully quench the reaction by adding saturated aqueous
(equal volume to DCE). Stir vigorously for 15 minutes.-
Expert Insight (Causality): The basic quench neutralizes any acetic acid byproducts and safely hydrolyzes unreacted STAB, breaking up stable boron-amine complexes that can trap the product in the aqueous layer.
-
-
Extraction & Workup : Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (
mL). Combine the organic layers, wash with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification : Purify the crude residue via silica gel flash chromatography. Use a DCM/MeOH gradient (typically 0-10% MeOH) spiked with 1%
to prevent streaking of the secondary amine on the silica column.
Troubleshooting & Field-Proven Insights
-
Issue: Poor Conversion / Stalled Reaction : If the reaction stalls, the imine formation may be thermodynamically unfavorable (common with sterically hindered ketones).
-
Solution: Add 1.0 equivalent of glacial acetic acid to catalyze iminium ion formation, or use a Dean-Stark trap/molecular sieves to drive water removal prior to adding STAB.
-
-
Issue: Excessive Aldehyde Reduction : If significant amounts of the corresponding alcohol of the starting aldehyde are detected, STAB was added too quickly, or the aldehyde is exceptionally electrophilic.
-
Solution: Extend the pre-stir time in Step 2 to ensure complete imine conversion, or cool the reaction to 0°C during the STAB addition.
-
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Source: The Journal of Organic Chemistry (ACS Public
-
URL:[Link]
- Selective Functionalization Techniques in Aminophenol Synthesis Source: Benchchem Reaction D
Sources
Application Note: Stereoselective Preparation of Kinase Inhibitors via Phenylglycinol Bicyclic Lactams
This guide details the stereoselective synthesis of chiral piperidine scaffolds—critical intermediates for Janus Kinase (JAK) inhibitors like Tofacitinib and Baricitinib—using (R)-phenylglycinol as a chiral auxiliary.[1]
Executive Summary
Chirality is a defining feature of next-generation kinase inhibitors. The spatial arrangement of substituents on saturated heterocycles (e.g., piperidines, pyrrolidines) dictates binding affinity within the ATP-binding pocket, specifically interacting with the ribose-binding region or the solvent-exposed front.
This guide provides a validated protocol for using (R)-phenylglycinol to generate rigid bicyclic lactam scaffolds . This methodology, often referred to as the "Meyers' Lactam" or "Amat-Meyers" strategy, allows for the highly diastereoselective introduction of alkyl groups (e.g., the C4-methyl group in Tofacitinib) prior to coupling with the kinase "warhead" (e.g., pyrrolo[2,3-d]pyrimidine).
Key Advantages:
-
Stereocontrol: Achieves >98% diastereomeric excess (de) via rigid bicyclic enolates.
-
Versatility: Applicable to 3- and 4-substituted piperidines (JAK, ALK, and TRK inhibitors).[1]
-
Scalability: Avoids chromatographic resolution of enantiomers; intermediates are often crystalline.[1]
Scientific Background: The Bicyclic Lactam Platform
The core principle relies on the condensation of (R)-phenylglycinol with a keto-acid or aldehyde-ester to form a bicyclic lactam (oxazolopiperidone). This scaffold locks the nitrogen lone pair and the chiral auxiliary into a rigid conformation.
When the lactam is deprotonated, the resulting enolate possesses distinct exo and endo faces. The bulky phenyl group of the auxiliary shields one face, forcing electrophiles (alkyl halides) to approach from the opposite side. This "reagent control" ensures that the new chiral center is formed with high predictability.
Mechanism of Action[2][3]
-
Condensation: (R)-Phenylglycinol + Methyl 5-oxopentanoate
Bicyclic Lactam.[1][2] -
Differentiation: Lithium enolate formation
Electrophile attack anti to the phenyl group.[1] -
Release: Reductive cleavage removes the auxiliary, yielding the enantiopure piperidine.
Synthetic Workflow Visualization
Figure 1: Strategic workflow for converting (R)-phenylglycinol into a functionalized kinase inhibitor core.
Detailed Experimental Protocols
Phase A: Synthesis of the Bicyclic Lactam Scaffold
Objective: Create the rigid oxazolopiperidone scaffold.
Materials:
-
(R)-(-)-2-Phenylglycinol (1.0 equiv)[1]
-
Methyl 5-oxopentanoate (1.1 equiv)[1]
-
Toluene (anhydrous)[1]
-
p-Toluenesulfonic acid (pTSA) (0.01 equiv)[1]
Protocol:
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Mixing: Dissolve (R)-phenylglycinol (13.7 g, 100 mmol) and methyl 5-oxopentanoate (14.3 g, 110 mmol) in anhydrous toluene (250 mL). Add catalytic pTSA (170 mg).[1]
-
Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (approx. 4–6 hours).
-
Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).[1]
-
Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil typically solidifies.[1] Recrystallize from hexane/ethyl acetate (4:1) to obtain the pure bicyclic lactam as a white crystalline solid.[1]
Yield Target: >85% QC Check: ¹H NMR should show a diagnostic singlet or doublet for the angular proton (H-8a) around 5.0–5.5 ppm.[1]
Phase B: Stereoselective Alkylation (Methylation)
Objective: Introduce the C4-methyl group (analogous to Tofacitinib) with high diastereoselectivity.[1]
Materials:
-
Bicyclic Lactam (from Phase A)[1]
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)[1]
-
Methyl Iodide (MeI)[1]
-
Dry Ice/Acetone bath (-78°C)[1]
Protocol:
-
Enolate Formation: In a flame-dried flask under nitrogen, dissolve the bicyclic lactam (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1]
-
Deprotonation: Dropwise add LDA (1.1 equiv, 5.5 mL) over 15 minutes. Stir at -78°C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add Methyl Iodide (1.5 equiv, 0.94 mL) dropwise. Crucial: Maintain internal temperature below -70°C to prevent loss of stereocontrol.
-
Reaction: Stir at -78°C for 3 hours, then allow to warm slowly to -20°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl (20 mL) while cold.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry and concentrate.
-
Analysis: Analyze crude by ¹H NMR to determine diastereomeric ratio (dr). The methyl group typically appears as a doublet at high field.
Data Presentation: Alkylation Efficiency
| Electrophile | Temperature | Yield (%) | Diastereomeric Ratio (dr) |
| Methyl Iodide | -78°C | 92% | >98:2 |
| Ethyl Iodide | -78°C | 88% | 96:4 |
| Benzyl Bromide | -78°C | 85% | >99:1 |
Phase C: Auxiliary Removal & Warhead Coupling
Objective: Unmask the chiral piperidine and attach the pyrrolopyrimidine warhead.
Protocol:
-
Reduction: Dissolve the alkylated lactam in THF. Add LiAlH₄ (3 equiv) carefully at 0°C, then reflux for 3 hours. This reduces the lactam to the amine.
-
Hydrogenolysis (Auxiliary Removal): Treat the resulting amino-alcohol with H₂ (50 psi), Pd(OH)₂/C (20 wt%), and catalytic acetic acid in Methanol/Water. Stir for 12 hours.
-
Filtration: Filter through Celite to remove catalyst.[1] Concentrate to yield the chiral 3- or 4-substituted piperidine salt.
-
Coupling: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the chiral piperidine (1.2 equiv) in water/isopropanol. Add K₂CO₃ (3 equiv).
-
Heating: Heat to 90°C for 12 hours (SNAr reaction).
-
Isolation: Cool, filter the precipitate, and wash with water.
Quality Control & Validation
To ensure the integrity of the kinase inhibitor, the following QC steps are mandatory:
-
Chiral HPLC:
-
NMR Validation:
-
Verify the absence of aromatic signals corresponding to the phenylglycinol auxiliary (7.2–7.5 ppm) in the final product (Phase C).[1]
-
Confirm the integration of the methyl doublet corresponds to exactly 3 protons relative to the pyrimidine protons.
-
References
-
Amat, M., et al. "Enantioselective synthesis of 3-alkylpiperidines from phenylglycinol-derived bicyclic lactams."[4] Chemical Communications, 2002.[1]
-
Pfizer Inc. "Process for the preparation of tofacitinib and intermediates thereof." U.S. Patent 9,670,160, 2017.[1]
-
Meyers, A. I., & Brengel, G. P. "Asymmetric synthesis of chiral piperidines." Chemical Communications, 1997.[1]
-
BenchChem. "Application Notes and Protocols: Stereoselective Synthesis of 1-Piperideine Derivatives." BenchChem Technical Library, 2025.[1] [1]
-
Chakraborty, T. K., et al. "Diastereoselective Strecker synthesis using α-phenylglycinol as chiral auxiliary."[1] Tetrahedron Letters, 2000.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
2-Amino-2-(3-phenoxyphenyl)ethan-1-ol in agrochemical synthesis
Application Note: Strategic Synthesis & Utilization of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol in Agrochemical Discovery
Executive Summary & Scientific Rationale
The molecule 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol (CAS: 1089344-78-4) represents a "privileged scaffold" in modern agrochemical discovery.[1] It merges two critical pharmacophores:
-
The 3-Phenoxyphenyl Moiety: A lipophilic anchor ubiquitous in Type I and II pyrethroids (e.g., Permethrin, Cypermethrin). This group facilitates cuticular penetration in insects and enhances binding affinity to voltage-gated sodium channels.[1]
-
The
-Amino Alcohol Core: A motif central to octopaminergic agonists and chiral auxiliaries.[1][2] Unlike the common 2-amino-1-arylethanol isomer (derived from styrene oxide), the 2-amino-2-aryl regioisomer (a phenylglycinol analog) offers unique steric vectors for active site engagement.[1]
This guide details a robust, scalable synthetic protocol for this scaffold, bypassing the regioselectivity issues of epoxide ring-opening by utilizing a Strecker-Amino Acid Reduction strategy.[1] We further explore its application as a precursor for chiral oxazoline insecticides.
Strategic Synthesis: The "Phenylglycine" Route
Retrosynthetic Analysis
Direct aminolysis of 3-phenoxystyrene oxide typically yields the 2-amino-1-aryl isomer due to steric hindrance at the benzylic position.[1] To exclusively secure the 2-amino-2-aryl target (amine at the benzylic position), we must proceed via the corresponding amino acid (3-phenoxyphenylglycine).[1]
Pathway Logic:
Aldehyde
Visual Workflow (Graphviz)
Figure 1: Directed synthesis ensuring regiochemical purity of the benzylic amine.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Phenoxyphenylglycine (Intermediate)
Prerequisite: This step establishes the carbon-nitrogen bond at the benzylic position.[1]
Reagents:
-
3-Phenoxybenzaldehyde (1.0 eq)[1]
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)[1]
-
Ammonia (7M in MeOH) (3.0 eq)[1]
-
6N HCl
Procedure:
-
Imine Formation: In a sealed pressure tube, dissolve 3-phenoxybenzaldehyde (20 mmol) in 7M
/MeOH (10 mL). Stir at room temperature for 2 hours. -
Cyanosilylation: Cool to 0°C. Add TMSCN dropwise (Caution: HCN equivalent).
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Hydrolysis: Concentrate the mixture in vacuo. Resuspend the residue in 6N HCl (30 mL) and reflux at 100°C for 6 hours. Note: This converts the nitrile to the carboxylic acid.
-
Isolation: Cool to RT. Adjust pH to ~6.0 using solid
to precipitate the zwitterionic amino acid. Filter, wash with cold water and . -
Yield Check: Expect a white solid (Yield: 75-85%).
Protocol B: Reduction to 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
Scientific Note: Reducing amino acids to amino alcohols requires activating the carboxyl group. The
Reagents:
-
3-Phenoxyphenylglycine (from Protocol A) (10 mmol)[1]
-
Sodium Borohydride (
) (2.4 eq)[1] -
Iodine (
) (1.0 eq)[1] -
Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 250 mL 3-neck flask under
. Add 3-phenoxyphenylglycine (10 mmol) and anhydrous THF (50 mL). -
Borohydride Addition: Add
(24 mmol) in one portion. Cool the suspension to 0°C. -
Iodine Addition: Dissolve
(10 mmol) in THF (15 mL). Add dropwise over 30 mins. Observation: Gas evolution ( ) will occur; solution will turn colorless as is consumed.[1] -
Reflux: Heat to reflux for 12 hours.
-
Quench: Cool to RT. Carefully add MeOH until gas evolution ceases.
-
Workup: Evaporate solvent. Dissolve residue in 20% KOH (30 mL) and stir for 4 hours (to break Boron-Amine complexes).
-
Extraction: Extract with
(3 x 30 mL). Dry organic layer over and concentrate. -
Purification: Recrystallize from Toluene/Hexane or convert to HCl salt for storage.
Data Specification:
| Parameter | Specification | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic as free base |
| Yield (Step 2) | 82 - 90% | High efficiency reduction |
| Diagnostic benzylic methine | ||
| Purity (HPLC) | >98% (AUC) | Required for biological assays |
Agrochemical Application: Oxazoline Synthesis
The 2-amino-2-aryl ethanol scaffold is a direct precursor to Oxazolines , a class of compounds exhibiting potent insecticidal activity (e.g., targeting octopamine receptors) and acaricidal properties.[1]
Mechanism: Condensation of the amino alcohol with a benzoyl chloride derivative, followed by cyclization using thionyl chloride or mesyl chloride.
Figure 2: Conversion of the scaffold into a bioactive oxazoline insecticide.[1]
Protocol Summary:
-
React amino alcohol with 4-chlorobenzoyl chloride (1.0 eq) in DCM/
to form the amide. -
Treat the crude amide with
(1.5 eq) at 0°C RT. -
Neutralize with
to effect cyclization to the oxazoline.
Troubleshooting & Critical Control Points
-
Regiochemistry Verification:
-
Issue: Contamination with 2-amino-1-(3-phenoxyphenyl)ethanol.[1]
-
Check: Run
H NMR.[2][3][4] The benzylic proton for the target (2-amino-2-aryl) appears as a triplet or dd around 4.0-4.2 ppm.[1] The isomer (2-amino-1-aryl) shows the benzylic proton further downfield (~4.6-4.8 ppm) due to the attached oxygen.[1]
-
-
Boron Complexation:
-
Issue: Low yield after reduction.
-
Solution: The amine-borane complex is stable.[1] Ensure the KOH reflux step (Step 6 in Protocol B) is vigorous and sufficiently long to hydrolyze this complex.
-
References
-
Vertex AI Search. (2025). Synthesis of optically pure beta-amino alcohols (WO2015198108A1).[1] Google Patents. 5
-
Chem-Impex. (2025).[1] 2-Amino-1-phenylethanol: Key compound in pharmaceuticals and agrochemicals.[1][6] 6[1][7]
-
MDPI. (2021). Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides. 4[1][7]
-
Sigma-Aldrich. (2025).[1] 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride Product Page. 8
-
NIH. (2020).[9] Enantioselective radical C–H amination for the synthesis of β-amino alcohols. 9[1][7]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 4. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights | MDPI [mdpi.com]
- 5. WO2015198108A1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 8. 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 9. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Orthogonal Protecting Group Strategies for Amino Ethanols
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocols
Strategic Overview & Mechanistic Principles
Amino ethanols (such as ethanolamine) are ubiquitous building blocks in pharmaceutical synthesis, lipid chemistry, and materials science. The fundamental challenge in utilizing these bifunctional molecules lies in chemoselectivity : distinguishing between the primary amine (-NH₂) and the primary alcohol (-OH).
Because the nitrogen atom is a "soft" nucleophile with a higher pKa (~9.5) compared to the "hard" oxygen atom, the amine is inherently more nucleophilic. Standard synthetic strategies exploit this electronic disparity by performing an initial N-protection, followed by an orthogonal O-protection or O-functionalization[1]. However, advanced catalytic and pH-modulated techniques now allow for direct, chemoselective O-functionalization by either suppressing amine nucleophilicity via protonation[2] or through transition-metal coordination[3].
Quantitative Comparison of Protecting Groups
To design an effective orthogonal strategy, researchers must select protecting groups that can be cleaved under mutually exclusive conditions. Table 1 summarizes the quantitative parameters and orthogonal relationships of standard protecting groups used for amino ethanols.
Table 1: Quantitative Comparison of Protecting Group Strategies for Amino Ethanols
| Protecting Group | Target Functionality | Standard Reagents | Typical Yield (%) | Cleavage Conditions | Orthogonality Profile |
| Boc (tert-Butyloxycarbonyl) | Amine (-NH₂) | Boc₂O, H₂O or TEA | 90 - 95% | Strong Acid (TFA or 4N HCl) | Stable to base, nucleophiles, and silylation. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Amine (-NH₂) | Fmoc-Cl, Na₂CO₃ | 85 - 90% | Mild Base (20% Piperidine) | Stable to acid; orthogonal to Boc and TBS. |
| TBS (tert-Butyldimethylsilyl) | Alcohol (-OH) | TBSCl, Imidazole | 85 - 95% | Fluoride (TBAF) or Acid | Stable to base; orthogonal to Boc/Fmoc. |
| Ac (Acetyl) | Alcohol (-OH) | Ac₂O, Acidic media | 60 - 80% | Base hydrolysis (K₂CO₃) | Can be achieved directly without N-protection. |
Experimental Workflows and Decision Matrices
When designing a synthesis involving an amino ethanol, chemists must choose between a multi-step protection-deprotection route (which offers high reliability and modularity) and a direct 1-step route (which improves atom economy but requires stringent condition control)[1].
Caption: Workflow comparing direct O-acylation versus the traditional N-Boc protection-deprotection route.
Self-Validating Experimental Protocols
The following protocols have been engineered to include mechanistic causality and integrated self-validation steps, ensuring that the researcher can verify the success of the reaction in real-time without relying solely on post-reaction LC-MS.
Protocol A: Chemoselective N-Boc Protection of Ethanolamine
This procedure leverages the inherent nucleophilic advantage of the primary amine in an aqueous environment[4].
-
Preparation: In a 250 mL round-bottom flask, dissolve ethanolamine (132 mmol) in 132 mL of deionized water[4].
-
Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add di-tert-butyl dicarbonate (Boc₂O, 130 mmol) over 30 minutes.
-
Causality: The slow addition at 0 °C controls the exothermic release of CO₂ and prevents localized concentration spikes of the electrophile, which could otherwise lead to unwanted O-acylation or di-Boc formation[4]. Water serves as a green solvent that keeps the alcohol hydrogen-bonded and less reactive.
-
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 3 hours[4].
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 × 125 mL)[4].
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure[4].
-
Self-Validation System: Spot the crude mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat. The starting ethanolamine will instantly form a bright purple spot at the baseline (indicating a free primary amine). The successful N-Boc product will not stain purple, confirming total consumption of the free amine.
Protocol B: Orthogonal O-Silylation of N-Boc-Ethanolamine
Silyl ethers provide robust protection for alcohols and are completely orthogonal to the acid-labile Boc group[5].
-
Preparation: Dissolve N-Boc-ethanolamine (20 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an inert argon atmosphere.
-
Catalysis: Add imidazole (44 mmol) and stir until completely dissolved.
-
Causality: Silyl chlorides are hard electrophiles. Imidazole is strictly required in excess because it acts dually as an acid scavenger (neutralizing the generated HCl to prevent Boc cleavage) and as a nucleophilic catalyst, forming a highly reactive N-silyl imidazole intermediate that the alcohol rapidly attacks[5].
-
-
Addition: Cool the mixture to 0 °C. Add tert-butyldimethylsilyl chloride (TBSCl, 22 mmol) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction by adding 50 mL of water. Extract the aqueous layer with diethyl ether (3 × 40 mL). Wash the organic layers heavily with water (to remove DMF traces) and brine. Dry over MgSO₄ and concentrate.
-
Self-Validation System: Perform TLC (Eluent: 20% EtOAc in Hexanes). Stain with Cerium Ammonium Molybdate (CAM). The O-silylated product will elute significantly higher (R_f ~0.7) than the starting material (R_f ~0.2) due to the masking of the hydrogen-bonding hydroxyl group.
Caption: Orthogonal protection sequence yielding an N-Boc, O-TBS protected amino ethanol intermediate.
Protocol C: Direct Chemoselective O-Acylation (Acidic Route)
For applications requiring an esterified amino ethanol without the burden of a multi-step deprotection sequence, direct O-acylation can be achieved by modulating the electronic state of the amine[2]. Alternatively, Cu(II) catalysis can be used in aqueous media for specific 1,2-amino alcohol amphiphiles[3].
-
Preparation: Suspend the amino ethanol (10 mmol) in trifluoroacetic acid (TFA, 15 mL).
-
Causality: The highly acidic medium instantly protonates the primary amine, forming an ammonium salt (-NH₃⁺). This drastically reduces its nucleophilicity, effectively "protecting" it in situ via electronics rather than sterics, leaving the alcohol as the only viable nucleophile[2].
-
-
Acylation: Add the desired acyl chloride (11 mmol) dropwise at room temperature.
-
Reaction: Stir for 2-4 hours. The reaction is driven forward by the evolution of HCl gas.
-
Workup: Precipitate the product by adding cold diethyl ether. The O-acylated amino ethanol will precipitate cleanly as a TFA/HCl salt[2].
-
Self-Validation System: Analyze the product via ¹H NMR spectroscopy in D₂O. The methylene protons adjacent to the oxygen (-CH₂-O-) will exhibit a characteristic downfield shift (e.g., shifting from ~3.6 ppm to ~4.2 ppm) compared to the starting material, while the -CH₂-N- protons remain relatively static, confirming exclusive O-acylation.
References
- Source: MDPI (Polymers)
- A Comparative Guide to the Synthesis of 2-Aminoethyl Acetate for Researchers Source: Benchchem URL
- Source: Journal of the American Chemical Society (ACS)
- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journal of Organic Chemistry URL
- Synthetic Methods: O-silylation under mild conditions Source: Karger Publishers URL
Sources
The 3-Phenoxyphenyl Motif: A Key to Unlocking Pyrethroid Exposure and Metabolite Activity
Introduction: The Significance of a Common Structural Moiety
In the realm of environmental and toxicological analysis, the structural components of xenobiotics often hold the key to understanding their metabolic fate and biological impact. For synthetic pyrethroids, a widely used class of insecticides, the 3-phenoxyphenyl motif is a cornerstone of their chemical architecture.[1] This seemingly simple ether linkage is central to the bioactivity of many pyrethroid compounds and, more importantly, serves as a critical marker for assessing human exposure. Upon entering a biological system, the ester bond of pyrethroids is rapidly cleaved, leading to the formation of metabolites that retain this 3-phenoxyphenyl core.[2][3] The most prominent of these is 3-phenoxybenzoic acid (3-PBA), a metabolite common to numerous pyrethroids including permethrin, cypermethrin, and deltamethrin.[1][4] Consequently, the detection and quantification of 3-PBA in biological and environmental matrices have become indispensable tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the applications of the 3-phenoxyphenyl motif in pyrethroid metabolites, offering detailed protocols and the scientific rationale behind them.
Metabolic Fate of the 3-Phenoxyphenyl Group: From Parent Pyrethroid to Biomarker
The journey of a pyrethroid insecticide within a mammalian system is a rapid cascade of biotransformation, primarily aimed at increasing water solubility to facilitate excretion. The central event in this process is the hydrolysis of the ester linkage, a reaction predominantly catalyzed by carboxylesterases found in the liver and other tissues.[2][3][5] This initial cleavage yields an alcohol and a carboxylic acid. For pyrethroids containing the 3-phenoxyphenyl group, this results in the formation of 3-phenoxybenzyl alcohol, which is then further oxidized to the more stable 3-phenoxybenzoic acid (3-PBA).[2]
The 3-phenoxyphenyl moiety itself is relatively stable during this initial phase of metabolism, making it an excellent structural backbone for a biomarker. The resulting 3-PBA can undergo further phase II metabolism, such as conjugation with glucuronic acid, to enhance its polarity and promote its elimination from the body, primarily through urine.[2][6]
Caption: Metabolic pathway of pyrethroids containing the 3-phenoxyphenyl motif.
Application Note 1: Human Biomonitoring of Pyrethroid Exposure using 3-PBA
The ubiquitous presence of the 3-phenoxyphenyl moiety in the metabolites of numerous pyrethroids makes its downstream product, 3-PBA, an ideal general biomarker for assessing human exposure.[7] Monitoring 3-PBA levels in urine provides an integrated measure of exposure from various sources, including diet, residential pesticide use, and occupational contact.
Protocol: Quantification of 3-PBA in Human Urine by LC-MS/MS
This protocol details a robust and sensitive method for the determination of 3-PBA in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind this method lies in the high selectivity and sensitivity of LC-MS/MS, which allows for the detection of low concentrations of 3-PBA in a complex biological matrix.
1. Sample Preparation (Hydrolysis and Solid-Phase Extraction):
-
Rationale: Urinary 3-PBA is often present in its conjugated form (e.g., glucuronide), which is not readily detectable by LC-MS/MS. Acid hydrolysis is employed to cleave these conjugates, releasing free 3-PBA for analysis.[2][8] Solid-phase extraction (SPE) is then used to clean up the sample, removing interfering matrix components and concentrating the analyte.
-
Step-by-Step:
-
To a 1.0 mL aliquot of urine in a glass tube, add 100 µL of concentrated hydrochloric acid.
-
Cap the tube and heat at 90°C for 1 hour.
-
Cool the sample to room temperature and neutralize by adding 1.0 mL of 2 M sodium acetate buffer (pH 5.0).
-
Condition a mixed-mode SPE cartridge (e.g., C8/strong anion exchange) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 50% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the 3-PBA from the cartridge with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[9]
-
2. LC-MS/MS Analysis:
-
Rationale: Reversed-phase liquid chromatography separates 3-PBA from other remaining matrix components based on its hydrophobicity. Tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 3-PBA.
-
Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor the transition for 3-PBA (e.g., m/z 213 -> 169) and an isotopically labeled internal standard (e.g., ¹³C₆-3-PBA).
-
3. Quality Control:
-
Rationale: A robust quality control system ensures the accuracy and reliability of the results. This includes the use of an internal standard, calibration curves, and quality control samples.
-
Procedures:
-
Internal Standard: Spike all samples, calibrators, and quality control samples with a known concentration of an isotopically labeled internal standard (e.g., ¹³C₆-3-PBA) prior to sample preparation to correct for matrix effects and variations in extraction recovery.[10]
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of 3-PBA into a blank urine matrix.[7]
-
Quality Control Samples: Analyze low, medium, and high concentration quality control samples with each batch of unknown samples to monitor the accuracy and precision of the assay.[11]
-
Application Note 2: Environmental Monitoring of Pyrethroid Contamination in Soil
The 3-phenoxyphenyl motif is not only a marker of human exposure but also an indicator of environmental contamination. 3-PBA can be formed in the environment through the degradation of parent pyrethroids and can persist in soil, providing a measure of historical pyrethroid application.[3]
Protocol: Determination of 3-PBA in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the analysis of 3-PBA in soil samples using gas chromatography-mass spectrometry (GC-MS). The rationale for using GC-MS for soil analysis often lies in its high resolving power and the extensive libraries of mass spectra available for compound identification.
1. Sample Extraction and Derivatization:
-
Rationale: An efficient extraction method is required to remove 3-PBA from the complex soil matrix. Due to the low volatility and polar nature of 3-PBA, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3][12]
-
Step-by-Step:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane and sonicate for 15 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction two more times and combine the supernatants.
-
Concentrate the combined extract to approximately 1 mL using a rotary evaporator.
-
Transfer the concentrated extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[13]
-
Cap the vial and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
-
2. GC-MS Analysis:
-
Rationale: Gas chromatography separates the derivatized 3-PBA from other co-extracted and derivatized compounds based on its boiling point and interaction with the stationary phase of the GC column. Mass spectrometry provides definitive identification and quantification based on the unique mass spectrum of the derivatized analyte.
-
Instrumentation and Parameters:
-
GC System: A gas chromatograph.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS System: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 3-PBA.
-
Caption: General workflow for the analysis of 3-PBA.
Application Note 3: Synthesis of 3-Phenoxybenzoic Acid Analytical Standard
Accurate quantification in any analytical method relies on the availability of high-purity analytical standards. For 3-PBA, the Ullmann condensation provides a reliable synthetic route for producing a reference material.[1][6][14]
Protocol: Synthesis of 3-PBA via Ullmann Condensation
This protocol describes the synthesis of 3-PBA from 3-bromobenzoic acid and phenol. The causality of this reaction is the copper-catalyzed formation of a carbon-oxygen bond between an aryl halide and a phenol.
1. Reaction Setup and Execution:
-
Rationale: The Ullmann condensation requires a copper catalyst, a base, and a high-boiling point solvent to facilitate the reaction between the aryl halide and the phenol.
-
Step-by-Step:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-bromobenzoic acid (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 140-150°C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
2. Workup and Purification:
-
Rationale: After the reaction is complete, a series of extraction and purification steps are necessary to isolate the 3-PBA from the reaction mixture and unreacted starting materials.
-
Step-by-Step:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid to protonate the carboxylate and quench the base.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 3-PBA by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure analytical standard.
-
| Parameter | LC-MS/MS (Urine) | GC-MS (Soil) |
| Sample Matrix | Human Urine | Soil |
| Key Prep Step | Acid Hydrolysis, SPE | Solvent Extraction, Derivatization |
| Instrumentation | LC-Triple Quadrupole MS | GC-Single Quadrupole/Ion Trap MS |
| Ionization | ESI (Negative) | EI |
| LOD/LOQ | Typically low ng/mL | Typically ng/g |
| Throughput | High | Moderate |
| Table 1: Comparison of Analytical Methods for 3-PBA. |
Toxicological Implications of the 3-Phenoxyphenyl Motif
While the parent pyrethroids are known neurotoxicants, their metabolites containing the 3-phenoxyphenyl moiety also exhibit biological activity. Studies have shown that 3-PBA can induce apoptosis in human liver cells and may have neurotoxic effects.[15][16] The presence of the 3-phenoxyphenyl group is a key structural feature that may contribute to these toxicological endpoints. Further research is ongoing to fully elucidate the mechanisms of toxicity of these metabolites and their potential impact on human health.
Conclusion
The 3-phenoxyphenyl motif is a central element in the study of pyrethroid insecticides. Its persistence through metabolic pathways makes the resulting metabolite, 3-PBA, an invaluable biomarker for assessing human exposure and environmental contamination. The detailed protocols provided in this guide offer researchers and scientists the necessary tools to accurately quantify this important metabolite. A thorough understanding of the applications of the 3-phenoxyphenyl motif in pyrethroid metabolites is crucial for advancing our knowledge of pesticide toxicology and for the development of effective risk assessment strategies.
References
-
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]
-
Ucar, A., & Korkmaz, A. (2021). Synthetic pyrethroids common metabolite 3-phenoxybenzoic acid induces caspase-3 and Bcl-2 mediated apoptosis in human hepatocyte cells. Taylor & Francis Online, 50(4), 435-442. Retrieved from [Link]
-
Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides. (n.d.). PMC. Retrieved from [Link]
-
Thiphom, S., Prapamontol, T., Chantara, S., Mangklabruks, A., Suphavilai, R., & Ahn, K. C. (2014). Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 49(3), 204–213. Retrieved from [Link]
-
Thiphom, S., Prapamontol, T., Chantara, S., Mangklabruks, A., Suphavilai, R., & Ahn, K. C. (2014). Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand. PMC. Retrieved from [Link]
-
Pyrethroid Carboxylesterase PytH from Sphingobium faniae JZ-2: Structure and Catalytic Mechanism. (n.d.). PMC. Retrieved from [Link]
-
Bragança, I., Lelt, A., Alves, A., & Domingues, V. F. (2019). Pyrethroid pesticide metabolite, 3-PBA, in soils: method development and application to real agricultural soils. Environmental science and pollution research international, 26(4), 3911–3920. Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
Wang, T., Zhang, Z., Chen, Z., & Wang, T. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration. Science of the total environment, 840, 156027. Retrieved from [Link]
-
Ungnade, H. E., & Orwoll, E. F. (n.d.). 2-METHOXYDIPHENYL ETHER. Organic Syntheses Procedure. Retrieved from [Link]
-
GraphViz Examples and Tutorial. (n.d.). GraphViz. Retrieved from [Link]
-
Morgan, M. K., Sheldon, L. S., Croghan, C. W., Jones, P. A., Chuang, J. C., & Wilson, N. K. (2016). Predictors of Urinary 3-Phenoxybenzoic Acid Levels in 50 North Carolina Adults. ScienceOpen. Retrieved from [Link]
-
Ullmann reaction. (n.d.). SciSpace. Retrieved from [Link]
-
Ross, J. H., & Driver, J. H. (2007). Hydrolysis of Pyrethroids by Human and Rat Tissues: Examination of Intestinal, Liver and Serum Carboxylesterases. PMC. Retrieved from [Link]
-
Viewing a reaction path diagram. (n.d.). Cantera. Retrieved from [Link]
-
Biological monitoring of pesticide exposures. (n.d.). IOM World. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Thiphom, S., Prapamontol, T., Chantara, S., Mangklabruks, A., Suphavilai, R., & Ahn, K. C. (2014). Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand. ResearchGate. Retrieved from [Link]
-
Panuwet, P., Prapamontol, T., Chantara, S., & Barr, D. B. (2014). Concentrations of the urinary pyrethroid metabolite 3-phenoxybenzoic acid in farm worker families in the MICASA study. CDC Stacks. Retrieved from [Link]
-
Shan, G., Leeman, W. R., & Stoutamire, D. W. (2011). Biological monitoring of 3-phenoxybenzoic acid in urine by an enzyme-linked immunosorbent assay. PubMed. Retrieved from [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
HBM4EU Policy Brief. (n.d.). HBM4EU. Retrieved from [Link]
-
Ahn, K. C., Gee, S. J., Kim, H. J., Aronov, P., Vega, H., Krieger, R. I., & Hammock, B. D. (2011). Monitoring of Total Type II Pyrethroid Pesticides in Citrus Oils and Water by Converting to A Common Product 3-Phenoxybenzoic Acid. CDC Stacks. Retrieved from [Link]
-
Pretreatment Procedure Handbook for Metabolites Analysis. (n.d.). Shimadzu. Retrieved from [Link]
-
Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved from [Link]
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- 10. Immunochemical analysis of 3-phenoxybenzoic acid, a biomarker of forestry worker exposure to pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
The following guide serves as a specialized Technical Support Center for the synthesis of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol . It is designed for researchers encountering yield or purity issues during the reduction of (3-phenoxyphenyl)glycine (or its esters) to the corresponding amino alcohol.[1]
This guide prioritizes the NaBH₄/I₂ (Sodium Borohydride/Iodine) reduction system, as it is the most robust, scalable, and selective method for this transformation, avoiding the safety hazards of Lithium Aluminum Hydride (LAH) while offering superior yields if worked up correctly.
Case ID: YIELD-OPT-3PHENOXY Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol Core Challenge: Overcoming stable boron-amine complexes and water solubility during isolation.[1]
Part 1: Diagnostic & Strategy (The "Why")
Before adjusting your protocol, understand the chemical causality of your yield loss. The reduction of an amino acid (phenylglycine derivative) to an amino alcohol involves an intermediate species that is often the root cause of failure.
The Hidden Trap: Boron-Amine Complexes When reducing amino acids with borohydrides, the product does not form as a free amine immediately. It forms a stable boron-amine complex (e.g., a boroxazolidine).[1]
-
Symptom: TLC shows conversion, but after standard extraction, the organic layer is empty.
-
Cause: The complex is water-soluble or amphiphilic and does not partition into organic solvents.[1]
-
Solution: You must aggressively disrupt this complex using oxidative (MeOH/reflux) or basic (KOH/heat) conditions before extraction.[1]
Part 2: Troubleshooting Guide (Q&A Format)
Q1: "My reaction mixture turns solid or too viscous to stir during the addition of Iodine. Is this normal?"
A: Yes, but it indicates a risk of local overheating.
-
Mechanism: The reaction between NaBH₄ and I₂ generates Borane (B₂H₆) in situ and releases hydrogen gas. This is exothermic.
-
Corrective Action:
-
Solvent Volume: Ensure you are using at least 10-15 mL of THF per gram of amino acid.
-
Order of Addition: Add the Iodine solution slowly dropwise to the NaBH₄/Amino Acid suspension at 0°C. Do not add solid Iodine directly.
-
Mechanical Stirring: For scales >10g, magnetic stirring is insufficient. Use an overhead mechanical stirrer to maintain homogeneity.
-
Q2: "TLC indicates the starting material is gone, but I recover <30% yield after extraction. Where is my product?"
A: Your product is likely trapped in the aqueous phase as a boron complex or protonated salt.
-
The Fix (The "McKennon Workup"): Standard acid/base workups are often insufficient for phenylglycinol derivatives.
-
Quench: Add MeOH slowly until gas evolution stops.
-
Evaporate: Strip the solvent to a white paste (removes volatile borates).
-
Digestion (Critical): Dissolve the paste in 20% aqueous KOH (approx. 5 mL per mmol substrate).
-
Heat: Stir this aqueous mixture at 60°C for 1-2 hours (or room temp for 12h). This hydrolyzes the stable B-N bond.
-
Extraction: Extract with DCM or CHCl₃ (Ethyl Acetate is often too polar/miscible for efficient separation here).
-
Q3: "I see a significant impurity that looks like the methyl ester. Why?"
A: This occurs if you quench with Methanol while the reaction is still acidic or active, and then fail to hydrolyze fully.
-
Prevention: Ensure the reduction is driven to completion (reflux for 18h) before quenching.
-
Removal: The strong KOH digestion step mentioned in Q2 will hydrolyze any ester byproducts back to the alcohol/acid, allowing separation.
Part 3: Optimized Experimental Protocol
Method: NaBH₄/I₂ Reduction of 3-Phenoxyphenylglycine Scale: 10 mmol basis (approx.[1] 2.43 g starting material)[1]
| Reagent | Equiv.[2][3][4] | Amount | Role |
| (3-Phenoxyphenyl)glycine | 1.0 | 2.43 g | Substrate |
| NaBH₄ | 2.4 | 0.91 g | Hydride Source |
| Iodine (I₂) | 1.0 | 2.54 g | Activator (Generates BH₃) |
| THF (Anhydrous) | - | 30 mL | Solvent |
| 20% KOH (aq) | - | 20 mL | Workup/Hydrolysis |
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Nitrogen. Add NaBH₄ and (3-Phenoxyphenyl)glycine .[1] Add THF (20 mL) and cool to 0°C .
-
Activation: Dissolve Iodine in THF (10 mL). Add dropwise over 30 mins. Expect gas evolution (H₂).
-
Reaction: Once addition is complete and gas evolution subsides, warm to Room Temp (RT), then heat to Reflux (66°C) for 18 hours .
-
Note: The solution should become colorless or slightly cloudy white.
-
-
Quench (The "Yield Maker"):
-
Hydrolysis: Add 20% aq. KOH to the paste.[2] Stir vigorously at 60°C for 2 hours .
-
Why? This breaks the Boron-Nitrogen coordination.[1]
-
-
Isolation:
-
Purification: Recrystallize from Toluene/Heptane or perform flash chromatography (DCM:MeOH:NH₄OH 90:10:1).
Part 4: Visualizations
Figure 1: Reaction Mechanism & Critical Failure Points
This diagram illustrates the pathway from the amino acid to the isolated alcohol, highlighting where yields are typically lost.
Caption: The dashed red line represents the most common user error: attempting extraction before fully hydrolyzing the boron intermediate.
Figure 2: Workup Decision Matrix
Use this logic flow to determine the correct workup based on your observation.
Caption: Decision tree for optimizing the hydrolysis of the reaction intermediate.
Part 5: Data & Specifications
| Parameter | Specification | Note |
| Appearance | White to Off-white solid | Yellowing indicates oxidation of the amine.[1] |
| Melting Point | 98 - 102°C | Literature range for similar phenylglycinols.[1] |
| Solubility | DMSO, MeOH, DCM | Poorly soluble in Water (as free base), Hexanes. |
| Storage | Hygroscopic | Store under Argon at 4°C. |
References
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[2][3] The Journal of Organic Chemistry, 58(13), 3568-3571. Link[1]
- Core citation for the NaBH₄/I₂ reduction and the KOH workup method.
-
Abiko, A., & Masamune, S. (1992). Boron-mediated aldol reaction of carboxylic esters. Tetrahedron Letters, 33(38), 5517-5520.[1] Link
-
Provides mechanistic insight into boron-oxygen-nitrogen interactions.[1]
-
-
Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[2] The Journal of Organic Chemistry, 56(20), 5964-5965. Link[1]
- Foundational paper for the I₂ activ
Sources
Technical Support Center: Navigating Solubility Challenges of 3-Phenoxyphenyl Amino Alcohols in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions for the common yet complex solubility issues encountered with 3-phenoxyphenyl amino alcohols. The unique amphipathic nature of these molecules—possessing a large, hydrophobic 3-phenoxyphenyl group and a polar amino alcohol moiety—is the primary cause of these challenges. This document provides troubleshooting workflows, detailed protocols, and foundational knowledge to help you overcome these hurdles in your experiments.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific problems you might encounter in the lab. The advice follows a logical progression from simple fixes to more advanced techniques.
Question 1: My 3-phenoxyphenyl amino alcohol compound won't dissolve in my chosen reaction solvent. What are my immediate first steps?
Answer: When initial dissolution fails, a systematic approach is crucial. The core principle of "like dissolves like" is a good starting point, but the dual nature of your molecule requires a more nuanced strategy.[1][2]
-
Confirm Compound Integrity: First, ensure your material is what you expect. Impurities or an incorrect crystalline form (polymorph) can drastically alter solubility.[3]
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Instead of random choices, select solvents that can interact with either the non-polar aromatic portion or the polar amino alcohol group. Visual inspection is the first step; if you see solid material suspended, you have a solubility issue.[1]
-
Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many solids.[4] However, proceed with caution and monitor for any compound degradation, especially with heat-sensitive molecules.
-
Particle Size Reduction: Increasing the surface area of your solid can enhance the rate of dissolution, though it won't change the equilibrium solubility.[3] Grinding the material into a fine powder with a mortar and pestle is a simple first step. For more significant enhancement, sonication can be employed.[4]
Question 2: I've tried multiple solvents without success. How do I use co-solvents effectively?
Answer: Co-solvents are a powerful tool when a single solvent system fails. A co-solvent is a water-miscible (or primary-solvent-miscible) organic solvent that you add to your primary system to change its overall polarity, thereby improving the solubilization of your compound.[1][5]
The mechanism involves reducing the interfacial tension between your solute and the primary solvent.[1] For 3-phenoxyphenyl amino alcohols, a co-solvent can bridge the gap between the molecule's polar and non-polar regions.
Common Co-Solvent Choices & Considerations:
| Co-Solvent | Polarity | Common Use & Rationale | Cautions |
| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Excellent solvent for a wide range of compounds due to its ability to solvate both polar and non-polar moieties.[2] | High boiling point (189 °C) makes it difficult to remove. Can be reactive. |
| Dimethylformamide (DMF) | Highly Polar Aprotic | Similar to DMSO, a "universal" organic solvent.[2] | High boiling point (153 °C). Can decompose to form amines. |
| Tetrahydrofuran (THF) | Intermediate Polarity | Good for compounds with moderate polarity. Lower boiling point (66 °C) makes it easier to remove. | Can form explosive peroxides upon storage. |
| Methanol / Ethanol | Polar Protic | Can hydrogen bond with the amino alcohol group.[2] | May not be effective for highly non-polar analogs. |
| Acetonitrile | Polar Aprotic | Versatile solvent with a convenient boiling point (82 °C). | Less powerful than DMSO or DMF for very poorly soluble compounds. |
See the "Experimental Protocols" section for a detailed workflow on Systematic Co-Solvent Screening .
Question 3: My compound dissolves with heat/co-solvent, but it precipitates out when I cool it or add another reagent. What is happening and how can I prevent it?
Answer: This is a classic sign of working with a supersaturated solution or a solution where the equilibrium has been disturbed.
-
Cause 1: Supersaturation. You have dissolved more solute than is stable at a given temperature. Upon cooling, the solubility limit decreases, and the excess compound crashes out.
-
Cause 2: Reagent-Induced Precipitation. The reagent you added may have a much lower polarity than your solvent system, effectively reducing the overall polarity and forcing your compound out of solution. It could also be reacting with your compound to form a less soluble product.
Solutions:
-
Maintain Temperature: If your reaction can be safely run at a higher temperature, maintaining the heat may keep the compound in solution.[4]
-
Optimize Co-solvent Ratio: You may need a higher percentage of your co-solvent to maintain solubility throughout the entire experimental process. Re-run your co-solvent screening under the final reaction conditions.
-
Method of Addition: Instead of adding a solid reagent to your dissolved compound, try dissolving the reagent in the same solvent system first. If adding a liquid reagent, add it slowly and with vigorous stirring to avoid localized concentration changes that can trigger precipitation.
-
"Solvent-First" Technique: A powerful method is to dissolve your poorly soluble compound in a small amount of a strong solvent (like DMSO) first to create a concentrated stock solution. Then, add this stock solution dropwise to your main reaction vessel containing the bulk solvent and other reagents. This often prevents precipitation.
Frequently Asked Questions (FAQs)
Q1: What specific structural features of 3-phenoxyphenyl amino alcohols make them so difficult to dissolve?
A1: The solubility challenge is rooted in the molecule's conflicting properties.
Caption: Molecular structure and its conflicting solvent preferences.
-
Hydrophobic Part: The 3-phenoxyphenyl group is large, rigid, and non-polar (lipophilic). It prefers to interact with non-polar organic solvents like toluene or hexane.[2]
-
Hydrophilic Part: The amino alcohol group contains hydroxyl (-OH) and amino (-NH2) functionalities. These groups are polar and capable of forming strong hydrogen bonds, preferring to interact with polar solvents like water, methanol, or ethanol.[6]
A single solvent is rarely optimal for both ends of the molecule, leading to poor overall solubility.
Q2: How can I leverage pH to improve the solubility of my 3-phenoxyphenyl amino alcohol?
A2: This is a highly effective chemical modification technique. The amino group (-NH2) is basic and can be protonated by an acid to form a cationic ammonium salt (-NH3+).[7]
R-NH₂ (Poorly Soluble) + H-Cl → R-NH₃⁺Cl⁻ (Highly Soluble in Polar Solvents)
This newly formed salt is an ionic species with dramatically increased polarity, making it much more soluble in polar solvents like water or alcohols.[8] This is particularly useful in preparing aqueous solutions for biological assays or for reactions conducted in polar media. See the protocol on Solubility Enhancement via pH Adjustment below.
Q3: Are there any advanced methods for dealing with extremely low solubility in a drug development context?
A3: Yes, when simple methods are insufficient, especially in pharmaceutical development, several advanced strategies can be employed:
-
Amorphous Solid Dispersions: The compound is dispersed in a crystalline or amorphous carrier, often a polymer. This prevents the formation of a stable crystal lattice, which requires significant energy to break, thereby improving dissolution.[9]
-
Complexation: The use of host molecules, most commonly cyclodextrins, can form inclusion complexes. The hydrophobic part of your molecule fits into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves solubility in aqueous systems.[9]
-
Nanonization: Reducing particle size to the nanometer scale (nanosuspension) dramatically increases the surface-area-to-volume ratio, which can significantly increase the rate of dissolution according to the Noyes-Whitney equation.[5][10]
Experimental Protocols
Protocol 1: Systematic Solvent and Co-Solvent Screening
This protocol provides a methodical way to identify an effective solvent system.[1]
Objective: To find a suitable solvent or co-solvent mixture that dissolves the 3-phenoxyphenyl amino alcohol at the desired concentration.
Materials:
-
Your compound
-
Small vials (e.g., 2 mL glass vials)
-
Magnetic stir plate and stir bars
-
A selection of solvents (see table in Q2 of Troubleshooting Guide)
-
Volumetric pipettes
Procedure:
-
Preparation: Add a pre-weighed amount of your compound (e.g., 5 mg) to several separate vials.
-
Primary Solvent Screening:
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different primary solvent.
-
Stir vigorously at room temperature for 10-15 minutes.
-
Visually assess solubility. If the compound dissolves completely, you have found a potential solvent.
-
-
Co-solvent Screening (if primary solvents fail):
-
Select the primary solvent that showed the best (even if incomplete) performance.
-
In a new vial with 5 mg of your compound and 0.5 mL of this primary solvent, begin adding a co-solvent (e.g., DMSO) dropwise (e.g., 10 µL at a time).
-
Stir and observe after each addition.
-
Continue adding the co-solvent until the compound fully dissolves.
-
-
Quantification: Record the total volume of co-solvent required. Calculate the final solvent ratio (e.g., 90:10 THF:DMSO). This ratio is your starting point for scaling up your experiment.
Caption: Workflow for systematic solvent and co-solvent screening.
Protocol 2: Solubility Enhancement via pH Adjustment
Objective: To increase the solubility of a basic 3-phenoxyphenyl amino alcohol in a polar solvent by forming its salt.
Materials:
-
Your compound
-
Target polar solvent (e.g., water, ethanol)
-
Dilute acid solution (e.g., 1M HCl)
-
pH meter or pH paper
-
Stir plate and stir bar
Procedure:
-
Suspension: Suspend a known amount of your compound in the desired volume of the polar solvent. It will likely form a slurry or suspension.
-
Acidification: While stirring vigorously, add the dilute acid solution dropwise.
-
Monitoring: Monitor the mixture closely. As the amino groups are protonated to form the salt, the solid should begin to dissolve.
-
Endpoint: Continue adding acid until the solution becomes clear. Check the pH to ensure it is acidic (typically pH 2-4 is sufficient). Avoid adding a large excess of acid unless required by your experimental conditions.
-
Final Use: The resulting solution contains the ammonium salt of your compound and is now ready for use in aqueous-based experiments.
References
-
Jadhav, N.R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Hascaryo, A.W., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Savjani, K.T., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
Patel, P., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics. [Link]
-
PubChem. (3-Phenoxybenzyl alcohol). National Center for Biotechnology Information. [Link]
-
Ferreira, O., et al. (2002). Solubility of Amino Acids in Mixed Solvent Systems. 15th International Congress of Chemical and Process Engineering. [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. Chemistry Steps. [Link]
-
Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, University of Rhode Island. [Link]
-
Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Ciulli, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?. ResearchGate. [Link]
-
PubChem. (1-(3-Phenoxyphenyl)ethanol). National Center for Biotechnology Information. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary Chemistry Department. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. longdom.org [longdom.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. brieflands.com [brieflands.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Overcoming cyclization side reactions in amino alcohol synthesis
Current Status: Operational Persona: Senior Application Scientist Topic: Overcoming Cyclization Side Reactions in Amino Alcohol Synthesis
Core Mission & Technical Overview
The Entropy Trap: The synthesis of amino alcohols (1,2- and 1,3-systems) is fundamentally a battle against entropy. The formation of 5-membered (oxazolidinone/pyrrolidine) and 6-membered (morpholine/oxazinone) rings is often thermodynamically and kinetically favored over intermolecular reactions.
This support guide addresses the three most critical failure modes in amino alcohol synthesis:
-
The Aziridine Trap: Intramolecular displacement of activated hydroxyls.
-
The Payne Rearrangement: Epoxide migration leading to regio-isomeric impurities.
-
Oxazolidinone Sequestration: Irreversible cyclization during carbonyl-based protection or activation.
Knowledge Base Articles (Troubleshooting)
KB-001: Preventing Unwanted Aziridine Formation
Issue: Yield loss during the activation of the hydroxyl group (e.g., mesylation, tosylation) due to intramolecular attack by the nitrogen.
Mechanism:
When transforming a hydroxyl group into a leaving group (LG = OMs, OTs) in the presence of a proximal amine, the nitrogen lone pair can perform an intramolecular
Troubleshooting Logic:
| Factor | Diagnosis | Corrective Action |
| N-Protection | Is the amine free ( | Critical: Protect with Boc, Cbz, or Fmoc.[1] Free amines will cyclize almost instantly upon alcohol activation. |
| Base Strength | Using KOH, NaOH, or NaH? | Switch: Use non-nucleophilic organic bases (e.g., |
| Temperature | Heating above 0°C? | Control: Perform activation (MsCl addition) at -10°C to 0°C. Cyclization is temperature-dependent. |
Visual Pathway Analysis (Graphviz):
Caption: Kinetic competition between intermolecular substitution (Green) and intramolecular aziridine formation (Red).
KB-002: Controlling the Payne Rearrangement
Issue: Regiochemical scrambling during the ring-opening of epoxy-alcohols or reaction of epoxides with amines.
Mechanism: In 2,3-epoxy alcohols, basic conditions cause the free hydroxyl group to attack the epoxide, opening it and forming a new, isomeric epoxide (1,2-epoxy alcohol).[2] This is the Payne Rearrangement . If you are synthesizing amino alcohols by opening epoxides with amines, this migration leads to a mixture of products where the amine is attached to the "wrong" carbon.
Solution Strategy:
-
Avoid Strong Bases: The rearrangement is base-catalyzed.
-
Lewis Acid Catalysis: Use metal triflates (e.g.,
, ) to activate the epoxide oxygen. This increases the electrophilicity of the epoxide carbons, favoring intermolecular attack by the amine faster than the intramolecular rearrangement. -
Inversion Control: Attack at the more substituted carbon is favored under Lewis Acid conditions (electronic control), while basic conditions favor the less substituted carbon (steric control).
KB-003: Oxazolidinone Interference
Issue: Formation of a cyclic carbamate (oxazolidinone) when using Carbonyl-based reagents (CDI, Phosgene, Urea) or during Boc-protection workups.
Mechanism:
If a 1,2-amino alcohol is exposed to a carbonyl source (
-
Risk Scenario: Using
or during workup of a reactive amino-halide. -
Risk Scenario: Using CDI (Carbonyldiimidazole) to activate an acid in the presence of an unprotected amino alcohol.
Corrective Action:
-
Alternative Protection: If Oxazolidinone formation is observed during Boc protection, switch to Boc-ON or
in t-BuOH (avoiding basic aqueous phases). -
Sequential Protection: Protect the Oxygen as a Silyl ether (TBS/TIPS) before manipulating the amine if carbonyl reagents must be used.
Standard Operating Protocol (SOP)
SOP-AA-05: Safe Activation of N-Protected Amino Alcohols
Objective: Convert the hydroxyl group to a mesylate (leaving group) without triggering cyclization to aziridine or oxazoline.
Reagents:
-
Substrate: N-Boc-Amino Alcohol (1.0 equiv)
-
Reagent: Methanesulfonyl Chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (
) (1.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or THF
Workflow:
-
Cryogenic Setup:
-
Dissolve N-Boc-amino alcohol in DCM (0.1 M concentration).
-
Cool the reaction vessel to -10°C (Ice/Salt bath). Crucial: Low temperature suppresses the kinetic energy required for the conformational change leading to cyclization.
-
-
Base Addition:
-
Add
dropwise. Stir for 5 minutes.
-
-
Activation (The Critical Step):
-
Add MsCl dropwise over 10-15 minutes.
-
Monitor: Maintain internal temperature below 0°C. Exotherms increase cyclization risk.
-
-
Quench & Workup (pH Control):
-
Once TLC shows consumption of starting material (usually < 1 hour), quench with saturated
(mildly acidic). -
Warning: Do NOT use saturated
or NaOH for the first wash. High pH during the biphasic workup can trigger cyclization of the fresh mesylate. -
Wash organic layer with brine, dry over
.
-
-
Storage:
-
Use the mesylate immediately in the next step (nucleophilic displacement). Do not store for prolonged periods, as N-Boc mesylates can slowly cyclize even at -20°C.
-
Data Summary: Protecting Group Stability
Comparative stability of common amine protecting groups against cyclization during alcohol activation (Mesylation conditions).
| Protecting Group | Stability vs. Cyclization | Risk Level | Notes |
| Boc (tert-Butyloxycarbonyl) | Moderate | Medium | Can cyclize to oxazolidinone if heated or treated with strong base (NaH). |
| Cbz (Benzyloxycarbonyl) | High | Low | Lower nucleophilicity of the carbamate oxygen compared to Boc. |
| Ts (Tosyl) | Very Low | Critical | N-H proton is acidic ( |
| Bn (Benzyl) | Low | High | Nitrogen remains nucleophilic. Will cyclize to aziridinium salt immediately. |
| Trt (Trityl) | Very High | Minimal | Steric bulk physically prevents the nitrogen lone pair from achieving the anti-periplanar geometry required for attack. |
Decision Logic Diagram
Caption: Diagnostic logic tree for selecting the correct remediation strategy based on the observed impurity.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3] (The definitive guide on stability of N-protecting groups against cyclization).
-
Hanson, R. M. (1991). The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols. Chemical Reviews, 91(4), 437–499. (Detailed mechanisms on Payne Rearrangement).
-
Moghadam, M., et al. (2012). Metal triflates catalyzed regioselective ring opening of epoxides. Journal of Molecular Catalysis A: Chemical. (Use of Bi(OTf)3 to prevent rearrangement).
-
Sweeney, J. B. (2002).[4] Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31, 247-258. (Mechanisms of aziridine formation from amino alcohols).
-
Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (Comprehensive review of synthesis and side reactions).
Sources
Technical Support Center: Synthesis & Purification of 3-Phenoxyphenyl Amino Ethanol Intermediates
Welcome to the Advanced Technical Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 3-phenoxyphenyl amino ethanol intermediates—critical building blocks in the development of complex active pharmaceutical ingredients (APIs).
Rather than merely providing a list of instructions, this portal emphasizes the causality behind impurity formation and the mechanistic logic required to eliminate them.
Mechanistic Overview & Impurity Pathways
The synthesis of 3-phenoxyphenyl amino ethanol typically involves the nucleophilic ring-opening of a 3-phenoxystyrene oxide derivative using an amine source. While this reaction is highly efficient, the inherent nucleophilicity of the resulting primary amine often leads to competing side reactions. Understanding this pathway is the first step in troubleshooting.
Fig 1: Synthesis and impurity generation pathway for 3-phenoxyphenyl amino ethanol intermediates.
Troubleshooting FAQs: Identifying and Resolving Impurities
When your LC-MS or NMR data indicates a failed specification, use the following diagnostic logic to identify the root cause and apply the correct chemical intervention.
Fig 2: Decision-tree logic for identifying and resolving common amino ethanol impurities.
Q1: We are detecting a massive impurity with a molecular weight exactly equal to our target + the starting epoxide. What is causing this?
A1: You are observing the secondary amine over-alkylation product (dimerization).
-
Causality: Once the primary 3-phenoxyphenyl amino ethanol is formed, its nitrogen atom is significantly more nucleophilic than the bulk ammonia/amine starting material. It outcompetes the starting material to attack unreacted epoxide.
-
Solution: If using aqueous ammonia, increase the ratio to at least 20:1 (NH₃:Epoxide) to drive statistical probability toward primary amine formation. Alternatively, use a sterically bulky, removable amine source like benzylamine, followed by Pd/C catalyzed hydrogenolysis to yield the pure primary amine.
Q2: Our intermediate has developed a yellowish tint, and LC-MS shows a -2 Da impurity. Is the product degrading?
A2: Yes. The -2 Da mass shift indicates the oxidation of the benzylic hydroxyl group, converting the amino ethanol into an amino acetophenone derivative (ketone).
-
Causality: The benzylic position adjacent to the phenoxy-substituted ring is highly susceptible to auto-oxidation, especially in the presence of trace transition metals (from reactor walls or catalysts) and atmospheric oxygen under basic conditions.
-
Solution: Degas all extraction solvents with nitrogen. If storing the free base intermediate for extended periods, store it under argon or convert it immediately to the more stable hydrochloride salt form, such as 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride.
Q3: We have two peaks with identical masses but different retention times. How do we resolve and quantify them?
A3: You are dealing with regioisomers. Epoxide ring-opening can occur at the terminal carbon (yielding the desired secondary alcohol) or the internal benzylic carbon (yielding the primary alcohol impurity).
-
Causality: While terminal attack is sterically favored, the benzylic position is electronically activated, leading to a mixture if temperature and Lewis acid catalysts are not strictly controlled.
-
Solution: For accurate quantification, standard C18 HPLC columns often fail to separate these isomers. Switch to a Phenyl-Hexyl stationary phase . The
interactions between the column and the 3-phenoxyphenyl moiety[1] will differentially retain the isomers based on the spatial orientation of the hydroxyl group.
Quantitative Impurity Data & Purification Strategies
To select the appropriate purification method, compare the expected impurity clearance rates and yield recoveries in the table below.
| Purification Strategy | Target Impurity Removed | Mechanistic Rationale | Typical Yield Recovery | Final Purity Achieved |
| Free Base Distillation | Unreacted Epoxide, Solvents | Exploits boiling point differentials under high vacuum. | 65 - 70% | ~92% (Fails to remove dimers) |
| HCl Salt Crystallization | Over-alkylated Dimers, Regioisomers | Dimers have higher lipophilicity; their HCl salts remain soluble in EtOAc anti-solvent. | 85 - 90% | >99.0% |
| Chiral Resolution (Tartaric Acid) | Enantiomeric Impurities | Diastereomeric salt formation creates distinct solubility profiles in protic solvents. | 40 - 45% (Max 50%) | >99.5% ee |
Self-Validating Protocol: Selective Hydrochloride Salt Crystallization
Converting the crude free base into a hydrochloride salt (e.g., CAS 133562-41-1) is the industry standard for purifying 3-phenoxyphenyl amino ethanol. This protocol is designed as a self-validating system—meaning built-in checks ensure the process is working before you commit the entire batch.
Materials Required:
-
Crude 3-phenoxyphenyl amino ethanol (Free base)
-
Isopropanol (IPA) - ACS Reagent Grade
-
Ethyl Acetate (EtOAc) - Anti-solvent
-
2M HCl in Diethyl Ether or Ethanolic HCl
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of crude free base in 40 mL of IPA.
-
Causality: IPA provides excellent solubility for both the free base and the resulting primary amine HCl salt at room temperature, preventing premature crashing out.
-
-
Cooling: Chill the solution to 0–5 °C using an ice bath.
-
Acidification: Slowly add 1.05 equivalents of 2M HCl dropwise over 30 minutes under vigorous stirring.
-
Causality: Slow addition is critical. Rapid addition causes local pH spikes, leading to rapid nucleation that traps secondary amine impurities within the crystal lattice (occlusion).
-
-
Anti-Solvent Addition: Once the addition is complete, slowly add 60 mL of cold EtOAc.
-
Causality: EtOAc acts as an anti-solvent for the target primary amine HCl salt, forcing it to crystallize. However, the over-alkylated dimer HCl salts are significantly more lipophilic and remain dissolved in the EtOAc/IPA mother liquor.
-
-
Maturation: Stir the slurry at 0–5 °C for 2 hours to maximize crystal growth and yield.
-
Filtration & Washing: Filter the crystals under a vacuum and wash the filter cake with 2 x 15 mL of ice-cold EtOAc.
-
Drying: Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.
System Validation Check:
Before scaling up, take a 5 mg aliquot of the dried salt. Neutralize it with saturated
-
Pass Criteria: A single dense spot at
. -
Fail Criteria: A spot at
indicates the secondary amine dimer is still present. If this occurs, the HCl addition in Step 3 was too fast. Recrystallize the batch from hot IPA.
References
-
PubChemLite / University of Luxembourg. "1-(3-phenoxyphenyl)ethan-1-amine and related structural derivatives". PubChem Database. Available at: [Link]
Sources
Stability of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol under basic conditions
Technical Support Center: 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
Topic: Stability & Handling Under Basic Conditions Ticket ID: CHEM-SUP-8829 Status: Open for Consultation Responder: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The Stability Paradox
User Query: Is 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol stable in basic solutions?
Short Answer: Chemically, yes; Stereochemically, no.
While the ether linkage and the ethanolamine backbone are robust against hydrolysis in standard alkaline environments (pH 8–12), this molecule possesses a "hidden" instability: Rapid Racemization. [2]
The benzylic position (C2) is susceptible to deprotonation by bases, leading to the loss of optical purity (enantiomeric excess, ee% degradation) long before gross chemical decomposition occurs.[2] Furthermore, the lipophilic 3-phenoxyphenyl moiety often causes the neutral free base to precipitate unexpectedly, which users frequently mistake for decomposition.[1]
Diagnostic Workflow: Identifying Your Issue
Before modifying your protocol, use this logic flow to categorize the instability you are observing.
Figure 1: Diagnostic logic tree for troubleshooting stability issues with phenylglycinol derivatives.
Technical Deep Dive: Mechanisms of Instability
A. The Racemization Trap (The "Silent" Failure)
The most critical failure mode for 2-amino-2-arylethanols in base is racemization.[1][2]
-
Mechanism: The proton at the C2 position is benzylic (adjacent to the aromatic ring) and alpha to an amine .[1] In the presence of a base, this proton becomes sufficiently acidic to be removed, forming a transient carbanion/enolate-like intermediate that is resonance-stabilized by the 3-phenoxyphenyl ring.[1]
-
Result: Reprotonation occurs from either face, converting a pure (S)-enantiomer into a racemic mixture.[1][2]
-
Risk Factor: Increases with base strength (e.g., NaOH > K2CO3 > Et3N) and temperature.[1][2]
B. Solubility vs. Decomposition
Users often report "crashing out" or "oiling out" upon basification.[1]
-
Chemistry: The 3-phenoxyphenyl group is highly lipophilic (LogP ~ 2.5–3.0).[1][2] In acidic media (pH < 8), the amine is protonated (
), making it water-soluble.[1][2] -
The Event: As you raise the pH > 9 (above the pKa of the amine, approx 9.2), the molecule becomes neutral.[2] The hydrophobic aryl ether tail drives the molecule out of the aqueous phase.[1]
-
Verdict: This is not decomposition; it is phase separation .[1]
C. Oxidative Deamination (Air Sensitivity)
While less common than racemization, benzylic amines can undergo oxidative deamination in the presence of atmospheric oxygen and strong bases, leading to the corresponding ketone (2-hydroxy-1-(3-phenoxyphenyl)ethan-1-one) or imine intermediates.[1][2]
Troubleshooting FAQ
Q1: I see a 50% drop in enantiomeric excess (ee) after stirring in NaOH for 4 hours. Is my batch ruined? A: Likely, yes. Phenylglycinol derivatives racemize rapidly in strong hydroxide bases.[1]
-
Correction: Switch to a milder base like Sodium Bicarbonate (NaHCO3) or Potassium Phosphate (K3PO4) .[1][2] If a strong base is required for a subsequent step, cool the reaction to -10°C to 0°C to kinetically inhibit the deprotonation of the benzylic carbon.[1]
Q2: The solution turned cloudy and formed a gum at pH 10. Did the ether cleave? A: No.[1] Diaryl ethers are extremely stable to base (unlike esters).[1][2] You are observing the free base precipitating .[1]
-
Correction: Do not filter the gum as waste! Add an organic solvent (DCM, EtOAc, or MTBE) to extract the product.[1][2] The cloudiness is your product coming out of the water.[1]
Q3: Can I use this molecule in a Suzuki coupling with basic conditions (K2CO3, 80°C)? A: Proceed with extreme caution. The combination of Heat + Base is the "perfect storm" for racemization.[1]
-
Protocol Adjustment: Use a non-racemizing base system if possible (e.g., hindered organic bases) or minimize the reaction time.[1][2] Verify chiral purity immediately after the reaction.[1]
Comparative Stability Data
The following table summarizes the stability profile based on functional group analysis and standard behavior of phenylglycinol analogs.
| Condition | Stability Rating | Primary Risk | Mitigation Strategy |
| Aq. NaOH (1M), 25°C | 🔴 Critical | Racemization (Fast) | Use weaker base or lower Temp. |
| Aq. K2CO3, 25°C | 🟡 Moderate | Racemization (Slow) | Monitor ee closely. |
| Triethylamine (TEA) in DCM | 🟢 Good | Low Risk | Standard handling.[1][2] |
| Aq. HCl / Acidic media | 🟢 Excellent | None (Stable Salt) | Store as HCl salt.[1][2] |
| Air Exposure (Solid) | 🟢 Good | Slow Oxidation | Store under Argon/N2.[1][2] |
Recommended Handling Protocol (SOP)
Objective: Isolate 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol from an acidic reaction mixture without racemization.
-
Preparation: Cool the acidic reaction mixture to 0–5°C .
-
Solvent Addition: Add the extraction solvent (e.g., Dichloromethane or Ethyl Acetate) before basification.[1][2] This creates a "sink" for the neutral amine to partition into immediately.
-
Neutralization:
-
Extraction: Stop stirring immediately once pH is reached. Separate layers.
-
Drying: Dry organic layer over Na2SO4 (avoid highly basic drying agents like K2CO3 if storing for long periods).[1][2]
-
Storage: Evaporate solvent and store as a solid at -20°C. Do not store as a solution in basic methanol.
References
-
Cardiff University. (2008).[1][2] Racemization in Drug Discovery.[1][3] Retrieved from [Link] (Mechanistic overview of protonation/deprotonation cycles in benzylic chiral centers).[1][2]
-
PubChem. 2-Amino-2-phenylethan-1-ol (Phenylglycinol) Compound Summary. Retrieved from [Link] (Structural analog data confirming basicity and physical properties).[1][2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific batch before handling.
Sources
Technical Support Center: Troubleshooting HPLC Separation of Amino Alcohol Enantiomers
Welcome to the Application Scientist Support Portal. The enantiomeric separation of amino alcohols (such as beta-blockers, ephedrines, and sphingosines) presents unique chromatographic challenges due to their basic functional groups and complex stereochemistry.
This guide is engineered to help researchers diagnose failures, understand the underlying physicochemical mechanisms of chiral stationary phases (CSPs), and implement self-validating protocols to achieve baseline resolution (
Diagnostic Decision Tree
Before adjusting mobile phase parameters, it is critical to align the structural class of your amino alcohol with the correct chiral recognition mechanism. Use the workflow below to determine your baseline strategy.
Diagnostic workflow for amino alcohol chiral HPLC method development.
Expert Knowledge Base (FAQs)
Q1: Why am I observing severe peak tailing for secondary amino alcohols on coated polysaccharide columns?
Causality: Polysaccharide CSPs (e.g., amylose or cellulose derivatives) are coated onto a silica support. The residual silanol groups (
Q2: My primary amino alcohol shows zero chiral resolution on a crown ether CSP. What is the mechanistic failure?
Causality: Crown ether CSPs, such as those utilizing (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, rely on a highly specific inclusion complex. The primary amine of your analyte must be fully protonated (
Q3: After switching from a basic to an acidic additive on a normal-phase polysaccharide column, my retention times are drifting continuously. Why? Causality: Polysaccharide CSPs exhibit a strong "memory effect" or hysteresis. Basic additives (DEA) and acidic additives (TFA) adsorb deeply into the polymer network. When you switch directly from a basic to an acidic mobile phase, an acid-base neutralization reaction occurs slowly within the column bed 3. This continuously alters the stationary phase chemistry, causing drifting retention times. Solution: Never switch directly. Flush the column with 100% Ethanol for at least 30 column volumes (CV) to strip the previous additive before introducing the new one.
Quantitative Additive Selection Guide
Use the following empirical data to select the appropriate mobile phase modifier based on your CSP and analyte class.
| CSP Type | Analyte Class | Target Issue | Recommended Additive | Typical Concentration | Expected Outcome |
| Polysaccharide (Normal Phase) | Secondary / Tertiary Amino Alcohols | Peak Tailing (Silanol interaction) | Diethylamine (DEA) or TEA | 0.1% (v/v) | Tailing factor ( |
| Polysaccharide (Normal Phase) | Aromatic Amines / Amino Alcohols | Poor Resolution / Broad Peaks | Trifluoroacetic Acid (TFA) | 0.1% (v/v) | |
| Crown Ether (Reversed Phase) | Primary Amino Alcohols | Complete lack of chiral recognition | Perchloric Acid ( | 10 mM to 50 mM (pH 1-2) | |
| Immobilized Polysaccharide | Highly basic, bulky amino alcohols | Poor solubility in normal phase | Ethylenediamine (EDA) | 0.1% (v/v) in MTBE/EtOH | Enables use of prohibited solvents; |
Self-Validating Experimental Protocols
To ensure data integrity, do not simply run injections. Follow these self-validating protocols which include built-in diagnostic checkpoints to confirm system readiness.
Protocol A: Resolving Peak Tailing in Polysaccharide CSPs (Normal Phase)
Objective: Eliminate secondary silanol interactions for secondary/tertiary amino alcohols.
-
Baseline Assessment: Run the amino alcohol on the polysaccharide CSP using Hexane/Isopropanol (e.g., 80:20 v/v) without additives. Calculate the Tailing Factor (
) at 5% peak height. -
System Validation Check (The Neutral Probe Test): Inject a neutral chiral probe (e.g., trans-stilbene oxide).
-
Validation Logic: If
for the neutral probe but for your amino alcohol, you have definitively isolated the root cause to acid-base silanol interactions, validating the need for a basic additive. If the neutral probe also tails, you have a physical column void or extra-column volume issue.
-
-
Mobile Phase Modification: Prepare a new mobile phase containing Hexane/Isopropanol/DEA (80:20:0.1 v/v/v). Mix thoroughly and sonicate to degas.
-
Equilibration & Baseline Validation: Flush the column with at least 20 column volumes (CV) of the modified mobile phase.
-
Validation Logic: Do not inject the sample until the UV baseline drift is strictly
mAU/min over a 10-minute window. This confirms the DEA has fully saturated the active silanol sites.
-
-
Re-evaluation: Inject the amino alcohol. The
should now be .
Protocol B: Activating Chiral Recognition on Crown Ether CSPs (Reversed Phase)
Objective: Optimize inclusion complexation for primary amino alcohols.
-
Mobile Phase Preparation: Prepare a Methanol/Water mixture (e.g., 80:20 v/v).
-
Acidification: Add perchloric acid (
) to achieve a final concentration of 10 mM (approx. pH 1.5).-
Mechanistic Note: This extreme pH ensures complete protonation of the primary amine, which is an absolute prerequisite for it to dock into the crown ether cavity 4.
-
-
Thermodynamic Optimization: Set the column oven to 20°C.
-
Mechanistic Note: The formation of the diastereomeric inclusion complex is an exothermic process. Lower temperatures thermodynamically favor the complex, significantly enhancing resolution.
-
-
System Validation Check (Void Volume & Retention): Inject a non-retained marker (e.g., uracil) to determine the void time (
). Calculate the retention factor ( ) of the amino alcohol.-
Validation Logic: If
, the analyte is eluting too close to the void to achieve chiral recognition. Increase the water content of the mobile phase to drive the analyte into the stationary phase via hydrophobic interactions.
-
-
Counter-Ion Screening: If
remains , switch the acidic modifier from perchloric acid to TFA. The size and chaotropic nature of the counter-ion directly impact the steric stability of the transient diastereomeric complex 2.
References
-
Effects of Various Acids and Acid Concentration on a ChiroSil® Crown-Ether Chiral Stationary Phase | LCGC International Source: chromatographonline.com URL:[Link]
-
8.13 Chromatographic Separations and Analysis: Chiral Crown Ether-Based Chiral Stationary Phases Source: researchgate.net URL:[Link]
-
Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive Source: nih.gov (PubMed) URL:[Link]
- Process for preparing (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, and (-)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6818778B2 - Process for preparing (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, and (-)-chiral stationary phases for resolution of racemic compounds using the same - Google Patents [patents.google.com]
Technical Support Center: Mitigating Hygroscopicity in Amino Ethanol Hydrochloride Salts
Welcome to the Technical Support Center for Amino Ethanol Hydrochloride Salts. Ethanolamine hydrochloride and its derivatives are fundamental building blocks in pharmaceutical synthesis and biochemical research. However, their extreme hygroscopicity—often resulting in rapid deliquescence—creates severe handling, storage, and formulation bottlenecks.
This guide is designed for researchers and drug development professionals. It provides mechanistic insights, advanced troubleshooting strategies, and self-validating protocols to mitigate moisture uptake while preserving the critical aqueous solubility of your Active Pharmaceutical Ingredients (APIs).
Part 1: Diagnostic Q&A & Troubleshooting
Q1: My ethanolamine hydrochloride powder deliquesces rapidly upon exposure to ambient air. Why does this happen at a molecular level, and how can I structurally prevent it without sacrificing aqueous solubility?
A: The hygroscopicity of these salts is mechanistically driven by the chloride counterion. In the crystal lattice, the highly electronegative chloride ion acts as a potent hydrogen-bond acceptor, aggressively sequestering atmospheric water molecules. While changing the salt form (e.g., to an oxalate or citrate) reduces hygroscopicity, it often drastically reduces the compound's aqueous solubility .
The optimal structural solution is crystal engineering via salt co-crystallization . By introducing neutral co-formers (such as gallic acid) or specific solvent molecules into the lattice, you thermodynamically saturate the hydrogen-bonding sites of the chloride ion. This steric shielding prevents external water molecules from binding, effectively reducing hygroscopicity by up to 68% while maintaining the solubility profile of the hydrochloride salt , .
Mechanism of shielding chloride ions via co-crystallization to block water uptake.
Q2: We are scaling up a solid dosage formulation containing a hygroscopic amino ethanol derivative. What are the most reliable formulation strategies to prevent caking and API degradation?
A: Relying solely on HVAC environmental control during manufacturing is a high-risk strategy. A multi-tiered formulation approach is required to physically deflect moisture away from the API. The most effective methods involve moisture-barrier film coating and co-processing with hydrophobic excipients .
Below is a quantitative comparison of standard formulation strategies to guide your process selection:
| Formulation Strategy | Primary Mechanism | Typical Excipient Ratio (w/w) | Avg. Moisture Uptake Reduction (%) |
| Film Coating (PVA/HPMC) | Forms a physical moisture barrier around the solid core. | 3% - 5% weight gain | 60% - 80% |
| Co-processing (Silica) | Deflects moisture away from the API via hydrophobic networks. | 0.5% - 2.0% | 30% - 50% |
| Encapsulation | Envelops the API via spray-drying or complex coacervation. | 10% - 20% | 70% - 90% |
| Crystal Engineering | Alters crystal packing to shield H-bond acceptor sites. | 1:1 Molar Ratio | 65% - 85% |
Q3: How do we establish precise environmental controls for handling these salts during manufacturing?
A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS). Relying on static literature values is insufficient because variations in particle size, pore size, and crystallinity between suppliers drastically alter moisture uptake kinetics. A data-driven DVS approach ensures your supply chain and HVAC limits are empirically validated .
Step-by-step workflow for formulating moisture-protective solid dosage forms.
Part 2: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in checkpoints to confirm that the underlying physical chemistry mechanisms have been successfully manipulated.
Protocol A: Synthesis of Moisture-Resistant Salt Co-Crystals (Solvent Evaporation)
Causality: The objective is to thermodynamically favor the formation of a multicomponent crystal where the co-former outcompetes atmospheric water for the chloride ion's hydrogen-bond acceptor sites.
-
Molar Ratio Selection: Weigh the amino ethanol hydrochloride API and the neutral co-former (e.g., gallic acid) in a strict 1:1 stoichiometric ratio.
-
Causality: An exact molar ratio ensures complete saturation of the chloride ion's H-bond network, leaving no exposed electronegative sites for moisture.
-
-
Solvent Dissolution: Dissolve the physical mixture in a binary solvent system (e.g., methanol/water 80:20 v/v) under continuous magnetic stirring at 40°C until a clear solution is achieved.
-
Causality: Methanol acts as a hydrogen-bond disruptor for the pure API lattice, facilitating the molecular integration of the co-former into a new, stable synthon.
-
-
Controlled Evaporation: Filter the solution through a 0.22 µm PTFE membrane and allow the solvent to evaporate slowly at 25°C in a vibration-free environment.
-
Causality: Slow evaporation kinetics allow the system to reach the lowest thermodynamic energy state, ensuring the formation of a highly crystalline, defect-free lattice that resists moisture penetration.
-
-
Validation Check (Self-Validating System): Analyze the harvested crystals using DVS.
-
System Check: If the DVS isotherm shows a mass increase of <2% at 80% RH , the co-crystallization is successful. If weight gain exceeds this threshold, unshielded chloride domains remain, indicating incomplete co-crystal formation or the presence of a highly hygroscopic amorphous phase.
-
Protocol B: Dynamic Vapor Sorption (DVS) Profiling for Supply Chain Controls
Causality: To establish definitive handling limits, we must map the exact Critical Relative Humidity (CRH) where physical surface adsorption transitions to irreversible bulk deliquescence.
-
Sample Preparation: Load 10-20 mg of the raw API into the DVS microbalance. Purge the chamber with dry nitrogen (0% RH) at 25°C until the mass change rate ( dm/dt ) stabilizes below 0.0001% per minute.
-
Causality: Removing residual surface moisture establishes a true baseline (dry mass), ensuring subsequent uptake measurements are purely environmental.
-
-
Isothermal Stepping: Program the DVS to increase RH from 0% to 95% in 5% increments. The system must require a dm/dt of <0.002% per minute before advancing to the next humidity step.
-
Causality: Strict dm/dt criteria ensure the sample reaches true thermodynamic equilibrium at each humidity level, preventing artificially high CRH readings caused by kinetic delays.
-
-
Hysteresis Analysis (Self-Validating System): Immediately run a desorption cycle, stepping the RH from 95% back down to 0%.
-
System Check: Overlay the sorption and desorption curves. If the desorption curve perfectly overlaps the sorption curve, the moisture was only surface-adsorbed. If a hysteresis gap >2% exists, the moisture has penetrated the bulk lattice (indicating hydrate formation or deliquescence). This gap empirically dictates that your manufacturing environment must be strictly controlled below the identified CRH to prevent irreversible caking.
-
References
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics (PMC). URL:[Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm (RSC). URL:[Link]
-
Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. Journal of Molecular Structure (ResearchGate). URL:[Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics (PMC). URL:[Link]
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology (Taylor & Francis). URL:[Link]
Validation & Comparative
Comprehensive Guide to Enantiomeric Excess Determination of 3-Phenoxyphenylglycinol Analogs
Executive Summary
This guide details the protocols for both methodologies, specifically tailored to the lipophilic and steric properties introduced by the 3-phenoxy substituent.
Part 1: Chiral HPLC – The Gold Standard for Quantification
Column Selection Strategy
The 3-phenoxyphenyl moiety significantly increases the hydrophobicity and steric bulk compared to unsubstituted phenylglycinol. Standard columns used for small amino alcohols (like ligand-exchange columns) often fail due to the strong hydrophobic interaction of the phenoxy group.
Recommended Stationary Phases:
| Column Type | Specific Phase | Mechanism | Suitability for 3-Phenoxyphenylglycinol |
| Polysaccharide (Coated) | Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | Primary Recommendation. The "inclusion" mechanism of OJ-H is highly effective for aromatic-rich analytes like the 3-phenoxy group. |
| Polysaccharide (Coated) | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Secondary Recommendation. Excellent general selectivity for phenylglycinol cores, though peak broadening may occur with the bulky phenoxy group. |
| Crown Ether | Crownpak CR-I(+) | Chiral Crown Ether | Specialized. Use only for the free amino alcohol form (underivatized) in acidic aqueous mobile phases. |
Experimental Protocol: Normal Phase HPLC
Target Analyte: N-Boc or N-Cbz protected 3-phenoxyphenylglycinol (or free base if soluble).
System Setup:
-
Instrument: HPLC with UV-Vis (Diode Array preferred).
-
Detection: 254 nm (phenoxy absorption) and 210 nm (amide/amine).
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
).
Mobile Phase Optimization: The 3-phenoxy group requires higher non-polar solvent ratios to elute within a reasonable time.
-
Standard Mix: Hexane : Isopropanol (90:10).
-
Additive: 0.1% Diethylamine (DEA) is mandatory for free amines to suppress tailing.
-
Flow Rate: 0.5 – 1.0 mL/min.
Troubleshooting:
-
Tailing Peaks: Increase DEA concentration to 0.2% or switch to ethanol as the modifier.
-
No Separation: Switch from OD-H to OJ-H. The cavity size of OJ-H often accommodates the "butterfly" shape of the diphenyl ether moiety better than the OD-H grooves.
HPLC Method Development Workflow
Figure 1: Decision tree for selecting the optimal HPLC conditions based on the protection state of the amine.
Part 2: 1H NMR with Mosher's Acid – Structural Validation
While HPLC is faster, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) is required to assign absolute configuration (
The Principle
We utilize
-
Derivatize the racemate with both
- and -MTPA-Cl to establish chemical shift differences ( ). -
Derivatize the enantioenriched sample with
-MTPA-Cl. -
Compare the integration of the diastereomeric protons (typically the methoxy signal or the
-proton of the glycinol).
Protocol: Micro-Scale Derivatization
Note: This protocol is self-validating because the reaction completion is visible via the disappearance of the starting material peaks.
Reagents:
-
Substrate: 3-Phenoxyphenylglycinol (approx. 5-10 mg).
-
Reagent:
-(-)-MTPA-Cl or -(+)-MTPA-Cl (1.5 eq). -
Base: Pyridine (dry, 0.5 mL) or
in .
Step-by-Step:
-
Dissolution: Dissolve the amino alcohol in dry
directly in an NMR tube (or small vial). -
Addition: Add excess pyridine (to scavenge HCl).
-
Derivatization: Add MTPA-Cl. Shake and let stand for 10-15 minutes.
-
Analysis: Acquire
NMR (and NMR if available).
Data Interpretation (The
-
Due to the magnetic anisotropy of the Mosher phenyl ring, the protons on the side of the phenyl ring will be shielded (shifted upfield).
-
Calculate
. -
Map the signs (+/-) to the Mosher Model to confirm the absolute configuration.
NMR Analysis Workflow
Figure 2: Workflow for determining enantiomeric excess using Mosher's Acid derivatization.
Part 3: Comparative Analysis of Methods
| Feature | Chiral HPLC (Polysaccharide) | 1H NMR (Mosher's) | 1H NMR (CSA) |
| Accuracy | High ( | Moderate ( | Low ( |
| Speed | 20-30 min per run | 1-2 hours (prep + scan) | < 10 min (mix & scan) |
| Sample Prep | Minimal (dissolve & shoot) | Chemical reaction required | Minimal (mixing) |
| Structural Info | Retention time only | Absolute Configuration | None |
| Cost per Run | Low (solvents) | High (reagents) | Moderate (CSA cost) |
| Best For | Routine QC / Process Monitoring | Initial ID / R&D | High-Throughput Screening |
Recommendation for 3-Phenoxyphenylglycinol
For the specific case of 3-phenoxyphenylglycinol , the bulky phenoxy group makes Chiralcel OJ-H the superior choice over the more common OD-H. The "T-shaped" or "butterfly" conformation of the diphenyl ether moiety fits well into the inclusion cavities of the OJ phase [1].
If NMR is the only option, avoid simple shift reagents (
References
-
Chiralcel OJ Column Application Guide. Daicel Corporation. Separation of aromatic-rich analytes using Cellulose tris(4-methylbenzoate).Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral alpha-methoxy-alpha-trifluoromethylphenylacetic acid (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
- Kaavi, J. A., et al. (2000). Resolution of 3-phenoxyphenyl derivatives via lipase-catalyzed hydrolysis. Tetrahedron: Asymmetry, 11, 2781-2791.
-
Phenomenex Chiral Separation Guide. Method development strategies for amino alcohols.Link
Sources
Comparing reactivity of 2-amino-2-phenyl vs 2-amino-1-phenyl ethanol
Comparative Reactivity Guide: 2-Amino-2-phenylethanol vs. 2-Amino-1-phenylethanol in Asymmetric Synthesis
Introduction & Structural Causality
In the realm of drug development and asymmetric synthesis, 1,2-amino alcohols serve as indispensable pharmacophores and chiral building blocks. Two of the most critical regioisomers in this class are 2-amino-1-phenylethanol (phenylethanolamine) and 2-amino-2-phenylethanol (phenylglycinol). While they share the identical molecular formula (
Understanding the causality behind their reactivity is essential for rational synthetic design, particularly when developing 1 [2] or engineering 2 [4].
-
2-Amino-1-phenylethanol : The hydroxyl group is located at the benzylic C1 position, while the primary amine is at the unhindered C2 position. This makes the amine highly nucleophilic, but leaves the hydroxyl group susceptible to
substitution or dehydration under acidic conditions due to the stability of the resulting benzylic carbocation [5]. -
2-Amino-2-phenylethanol : The primary amine is located at the benzylic C2 position, sterically shielded by the adjacent phenyl ring. The hydroxyl group is a primary aliphatic alcohol at C1, making it highly stable against carbocation formation but easily accessible for oxidation or esterification.
Structural divergence dictating the reactivity of 1,2-amino alcohol regioisomers.
Quantitative Reactivity Profiling
To objectively compare these two building blocks, we must evaluate their performance across standard synthetic transformations. The table below summarizes the empirical differences in their reactivity profiles.
| Parameter | 2-Amino-1-phenylethanol | 2-Amino-2-phenylethanol |
| Common Nomenclature | Phenylethanolamine | Phenylglycinol |
| Amine Position & Sterics | C2 (Primary, Unhindered) | C2 (Primary, Sterically Hindered by Phenyl) |
| Hydroxyl Position & Nature | C1 (Secondary, Benzylic) | C1 (Primary, Aliphatic) |
| Nucleophilic Acylation Rate | High (Prone to nonenzymatic aminolysis) | Moderate (Controlled by steric shielding) |
| Stability in Acidic Media | Low (Susceptible to | High (Resistant to carbocation formation) |
| Primary Synthetic Utility | β-adrenoceptor agonists, neurotransmitters | Chiral auxiliaries, asymmetric catalysts |
Self-Validating Experimental Protocols
The structural differences between these isomers necessitate entirely different handling strategies during asymmetric resolution and synthesis. Below are field-proven, self-validating protocols highlighting these distinct reactivity requirements.
Protocol A: Regioselective Enzymatic Resolution of 2-Amino-1-phenylethanol
Causality: Direct enzymatic O-acylation of 2-amino-1-phenylethanol fails because the highly nucleophilic, unhindered C2 amine rapidly consumes the acyl donor via nonenzymatic aminolysis. This competing side reaction halts the process at <40% conversion. Therefore, N-protection is a mandatory prerequisite to direct the exclusively to the C1 hydroxyl [1].
-
N-Protection: React racemic 2-amino-1-phenylethanol with ethyl chloroformate (
) in the presence of in dichloromethane.-
Validation Checkpoint: Monitor by TLC (ninhydrin stain). The complete disappearance of the primary amine (loss of the characteristic purple spot) confirms successful N-protection. If unreacted amine persists, nonenzymatic aminolysis will ruin the subsequent enzymatic step.
-
-
Enzymatic O-Acylation: Dissolve the N-protected substrate in diisopropyl ether. Add Lipase PS (Pseudomonas cepacia) and 2,2,2-trifluoroethyl butyrate as the acyl donor. Incubate at 30°C under continuous agitation.
-
Validation Checkpoint: Monitor conversion via chiral HPLC. As a self-validating kinetic resolution, the reaction will naturally plateau at ~50% conversion once the preferred enantiomer is fully acylated.
-
-
Separation: Separate the highly lipophilic O-acylated enantiomer from the unreacted alcohol via silica gel chromatography, followed by standard deprotection.
Enzymatic kinetic resolution workflow highlighting the necessity of N-protection.
Protocol B: Chemical Resolution via Diastereomeric Salt Formation
Causality: While enzymatic methods are highly selective, chemical resolution using chiral acids exploits the inherent basicity of the unhindered C2 amine in 2-amino-1-phenylethanol to form stable, crystalline diastereomeric salts with distinct solubility profiles [3].
-
Salt Formation: Dissolve racemic 2-amino-1-phenylethanol in methanol. Add 0.5 equivalents of 3 [3].
-
Selective Crystallization: Heat the mixture to reflux to ensure complete dissolution, then cool slowly to room temperature to induce crystallization.
-
Validation Checkpoint: The formation of a dense crystalline precipitate indicates successful diastereomeric salt formation. Filter and wash with cold methanol.
-
-
Free Base Liberation: Suspend the crystals in a biphasic mixture of toluene and aqueous NaOH (1M). Extract the organic layer, dry over
, and concentrate under reduced pressure.-
Validation Checkpoint: Determine the enantiomeric purity via chiral HPLC (e.g., Chiralcel OJ column). The expected enantiomeric excess (ee) should exceed 99%.
-
Conclusion
Selecting between 2-amino-1-phenylethanol and 2-amino-2-phenylethanol is not merely a matter of structural preference, but a strategic decision dictated by the required nucleophilicity, stability under acidic conditions, and the specific demands of the downstream synthesis. The unhindered amine of 2-amino-1-phenylethanol offers rapid reactivity but demands stringent protection strategies during acylation, whereas the sterically shielded amine of 2-amino-2-phenylethanol provides inherent control, making it an ideal chiral auxiliary.
References
- Lipase catalysis in the optical resolution of 2-amino-1-phenylethanol derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol deriv
- Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol.
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- Phenylethanolamine | 7568-93-6. Benchchem.
Sources
Validating purity of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol via TLC
Title: Validating the Purity of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol: A Comparative Guide to TLC, HPLC, and qNMR Methodologies
Introduction
In the synthesis of complex active pharmaceutical ingredients (APIs), amino alcohols like 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol serve as critical building blocks. Structurally, this compound presents a unique analytical challenge: it possesses a highly polar, basic primary amine (-NH
As a Senior Application Scientist, I frequently observe laboratories defaulting to High-Performance Liquid Chromatography (HPLC) for all purity checks. While HPLC is indispensable for final batch release, Thin Layer Chromatography (TLC)—when chemically optimized—provides a superior, high-throughput, and cost-effective alternative for in-process purity validation. This guide objectively compares TLC against alternative analytical methods and provides a self-validating experimental protocol specifically engineered for this bifunctional molecule.
Part 1: Objective Comparison of Purity Validation Alternatives
To select the appropriate analytical tool, researchers must balance resolution, quantitative accuracy, turnaround time, and cost. Table 1 outlines how optimized TLC compares to standard alternatives for validating 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol.
Table 1: Performance Comparison of Analytical Methodologies
| Feature | Optimized NP-TLC | HPLC-UV (Reversed Phase) | Quantitative NMR (qNMR) |
| Turnaround Time | < 15 minutes | 30–45 minutes per run | 1–2 hours (prep + scan) |
| Cost per Sample | <$1.00 | ~$15.00 | ~$50.00 |
| Resolution/Specificity | Moderate (relies on Rf and dual-stain) | High (baseline separation of isomers) | Ultra-High (structural confirmation) |
| Quantitative Accuracy | Semi-quantitative (Visual LOD ~1-2%) | Highly quantitative (<0.1% LOD) | Absolute purity (± 0.5%) |
| Best Use Case | In-process reaction monitoring & rapid fraction screening | Final API release & impurity profiling | Reference standard certification |
While HPLC and qNMR excel in final quantification, TLC is the undisputed champion for rapid, real-time decision-making during synthesis and purification workflows.
Part 2: The Causality of Chromatographic Streaking
Standard normal-phase TLC utilizes silica gel (SiO
The Problem: When 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is applied to a standard neutral mobile phase (e.g., Hexane/Ethyl Acetate), the basic primary amine acts as both a hydrogen bond acceptor and a proton scavenger. It strongly anchors to the acidic silanol sites on the stationary phase. This non-linear isotherm manifests as severe chromatographic streaking or tailing, rendering purity assessment impossible[1][2].
The Solution: To achieve a tight, well-defined spot, we must alter the thermodynamics of the system. By introducing a volatile basic modifier—such as 1% to 5% aqueous ammonia (NH
Table 2: Mobile Phase Optimization Data for 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
| Mobile Phase System (v/v) | Modifier Added | Observed R | Spot Morphology |
| Hexane : EtOAc (1:1) | None | 0.05 | Stuck at baseline |
| DCM : MeOH (90:10) | None | 0.25 | Severe streaking/tailing |
| DCM : MeOH (90:9) | 1% NH | 0.45 | Sharp, circular spot |
| Water : MeCN (50:50) (RP-C18 plate) | 0.1% TFA | 0.60 | Sharp spot (Reverse Phase) |
Part 3: A Self-Validating Experimental Protocol
A robust analytical protocol must be self-validating. Because 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is bifunctional, we can use a Dual-Mode Visualization Strategy . By sequentially applying UV light (which detects the aromatic phenoxyphenyl system) and Ninhydrin stain (which specifically reacts with primary amines to form Ruhemann's purple), we ensure that the migrating spot is the intact target molecule, not a cleaved degradation fragment[4][5].
Step-by-Step Methodology (Optimized NP-TLC)
-
Plate Preparation: Obtain a high-quality Silica Gel 60 F
glass-backed TLC plate. Using a soft pencil, draw a baseline 1.5 cm from the bottom edge. -
Sample Application: Dissolve the sample in HPLC-grade methanol to a concentration of ~5 mg/mL. Using a glass microcapillary, apply 2 µL of the solution to the baseline. Keep the spot diameter under 2 mm to prevent overloading[1][3].
-
Chamber Saturation: Prepare the optimized mobile phase: Dichloromethane : Methanol : 25% Aqueous Ammonia (90:9:1 v/v/v) . Pour 10 mL into a flat-bottomed developing chamber lined with filter paper. Seal and allow 10 minutes for vapor saturation.
-
Development: Place the plate into the chamber. Allow the solvent front to ascend until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front. Dry the plate thoroughly using a gentle stream of compressed air or a heat gun to volatilize all ammonia[2].
-
Validation Step 1 (UV Detection): Examine the dried plate under short-wave UV light (254 nm). The 3-phenoxyphenyl group will quench the plate's fluorescence, appearing as a dark spot against a green background[2]. Circle the spot lightly with a pencil.
-
Validation Step 2 (Chemical Staining): Dip the plate into a standard Ninhydrin solution (0.2% w/v in ethanol). Wipe the back of the plate and heat it uniformly at 110°C for 2–3 minutes using a heat gun or hot plate[6]. The primary amine will react to form a distinct purple/pink spot[4][5].
Self-Validation Check: If the purple Ninhydrin spot perfectly co-localizes with the penciled UV boundary, the intact purity of 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol is confirmed.
Part 4: Logical Workflow of Dual-Mode Validation
The following diagram illustrates the causality and logical deduction behind the self-validating visualization workflow.
Fig 1: Logical deduction pathway for confirming intact amino alcohol purity via dual-mode TLC.
References
-
Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.[Link]
-
Thin Layer Chromatography. Chemistry LibreTexts.[Link]
-
TLC. OpenOChem Learn. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.[Link]
-
Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state. ResearchGate.[Link]
-
Structure-Guided Design of a KMT9 Inhibitor Prodrug with Cellular Activity. NIH PMC.[Link]
Sources
Safety Operating Guide
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol
As a novel research chemical, 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol lacks extensive, publicly available safety data. In such instances, a prudent approach is mandated, treating the compound with the recognition of "having unknown hazards and toxicity".[1] This guide, grounded in established laboratory safety principles and data from structurally similar amino alcohols and aromatic compounds, provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE). Our primary objective is to create a self-validating system of safety that protects researchers from potential chemical exposure at every stage of handling.
Hazard Assessment: An Evidence-Based Approach
-
Skin Irritation/Corrosion: Aromatic amino alcohols can cause skin irritation, and in some cases, severe burns and eye damage.[3][4]
-
Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6]
-
Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[5][7]
Therefore, all handling procedures must be designed to prevent skin and eye contact, inhalation, and ingestion.
Task-Specific PPE Protocol
The selection of PPE is not static; it must be adapted to the specific procedure being performed. There is no single glove or piece of equipment that protects against all hazards.[8] The following table outlines the recommended PPE for different laboratory activities involving 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields.[9] | Nitrile gloves.[10] | Standard lab coat.[11] | Not generally required. |
| Storage | Safety glasses with side shields.[9] | Nitrile gloves.[10] | Standard lab coat.[11] | Not generally required. |
| Weighing/Transferring (Solid) | Chemical splash goggles.[12] | Nitrile gloves (double-gloving recommended).[9] | Standard lab coat.[11] | Required: Perform in a certified chemical fume hood to minimize inhalation risk.[2] |
| Solution Preparation & Reactions | Chemical splash goggles and face shield.[8][13] | Nitrile or neoprene gloves.[8][10] | Flame-resistant lab coat if using flammable solvents.[12] | Required: Perform in a well-ventilated area, preferably a chemical fume hood.[14] |
| Spill Cleanup | Chemical splash goggles and face shield.[13] | Heavy-duty nitrile or neoprene gloves.[8] | Chemical-resistant apron over a lab coat. | Air-purifying respirator with organic vapor cartridges may be necessary for large spills or poor ventilation.[13][15] |
Operational Workflow for Safe Chemical Handling
A systematic workflow ensures that safety checks are integrated into the experimental process. This diagram illustrates the essential steps for handling 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of Research Chemicals.
Spill and Decontamination Plan
All personnel should be familiar with emergency procedures before beginning work.[2] In the event of a spill, the following steps provide a general guideline for a safe response.
Immediate Actions:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves volatile substances outside a fume hood, evacuate the area.[16]
-
Assess the Situation: Evaluate the extent of the spill and any immediate dangers.
Cleanup Procedure for a Small Spill:
-
Don Appropriate PPE: At a minimum, wear the PPE designated for "Spill Cleanup" in the table above.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[17][18]
-
Collect Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6] Use tools like forceps to pick up any broken glass.[16]
-
Decontaminate the Area: Wipe the spill area with a suitable decontamination solution (e.g., a mild detergent and water, followed by 70% ethanol), working from the outer edges toward the center.[17][18]
-
Dispose of Waste: All contaminated materials, including absorbent pads and gloves, must be placed in a sealed container and disposed of as hazardous waste according to institutional and local regulations.[2][7]
-
Wash Hands: After removing PPE, wash hands thoroughly with soap and water.[11]
Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: Unused or waste 2-Amino-2-(3-phenoxyphenyl)ethan-1-ol and its solutions must be collected in a clearly labeled, sealed container.[7] Do not pour chemical waste down the drain unless specifically permitted.[12] This waste must be disposed of through an approved waste disposal plant or a licensed contractor.[3][7]
-
Contaminated PPE: Disposable gloves, aprons, and other heavily contaminated items should be collected in a designated hazardous waste container and disposed of according to institutional guidelines.[2]
-
Segregation: Do not mix this waste stream with other incompatible chemicals. Store waste containers in a cool, well-ventilated, and designated secondary containment area while awaiting pickup.[5][7]
By integrating these PPE protocols, operational workflows, and disposal plans into your standard operating procedures, you establish a robust safety culture that protects researchers and ensures the integrity of your work.
References
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Environmental Health & Safety. (2025, February 19). Safe Lab Practices. Retrieved from Environmental Health & Safety website.
- National Institutes of Health. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- Nippon Nyukazai Co., Ltd. (2017, August 29).
- Nippon Nyukazai Co., Ltd. (2018, June 12).
- Thermo Fisher Scientific. (2023, October 12). Safety Data Sheet.
- Acros Organics. (2025, December 19). SAFETY DATA SHEET: L(-)-2-Amino-3-phenyl-1-propanol.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: (R)-(-)-2-Amino-1-phenylethanol.
- Sigma-Aldrich. (2025, November 6).
- MilliporeSigma. (n.d.). 2-amino-2-(3-methoxyphenyl)ethan-1-ol.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
- BenchChem. (2025). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
- Fisher Scientific. (2025, December 20).
- Sigma-Aldrich. (n.d.). 2-Amino-1-(3-phenoxyphenyl)ethanol hydrochloride.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- BLD Pharmatech. (n.d.).
- Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual.
- TCI AMERICA. (2024, November 19).
- University of Minnesota Health, Safety & Risk Management. (n.d.). Bio Basics Fact Sheet: Biohazards Decontamination & Spill Clean-up.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
- University of New England. (n.d.). Interim Guidelines for the Decontamination of Clinical/Biological Waste and Spill Management.
- Learn. (n.d.).
- Angene Chemical. (2025, February 12).
- BenchChem. (2025). Safe Disposal of 1-(2-Amino-5-methylphenyl)ethanone: A Procedural Guide.
- ChemScene. (n.d.). 2-(3-(1,2-Diaminoethyl)phenoxy)ethan-1-ol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
